2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUKQUPRXZCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346338 | |
| Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-36-2 | |
| Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS No. 33469-36-2). The information presented is intended to support research, drug discovery, and development activities involving this fluorinated heterocyclic compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. Due to the limited availability of experimental data for some properties, predicted values from computational models are also included.
| Property | Value | Data Type |
| Melting Point | 212-213 °C | Experimental |
| Boiling Point | Data Not Available | - |
| Density | 1.327 g/cm³ | Predicted |
| pKa | Data Not Available | - |
| LogP (Octanol-Water Partition Coefficient) | 2.64 - 4.25 | Predicted |
| Solubility | Data Not Available | - |
Experimental Protocols
Detailed experimental methodologies for the synthesis and characterization of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar imidazole derivatives and can be adapted for this specific compound.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-component reaction, a common and efficient method for the synthesis of substituted imidazoles.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), 3-bromo-1,1,1-trifluoroacetone (1 equivalent), and a source of ammonia such as ammonium acetate or a solution of ammonia in a suitable solvent (e.g., methanol).
-
The reaction mixture is heated to reflux in a suitable solvent, such as ethanol or acetic acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus.[1][2][3][4] A sharp melting point range is indicative of high purity.
Determination of Physicochemical Properties
-
pKa Determination (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
The pKa value is determined from the inflection point of the resulting titration curve.[5][6][7][8][9]
-
-
LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10][11][12][13][14]
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Aqueous Solubility Determination:
-
An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.[15][16][17][18][19]
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous solution is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is not extensively available, many imidazole derivatives are known to possess antimicrobial and anti-inflammatory properties.[20][21][22][23][24][25][26][27][28][29] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity.
A plausible mechanism of action for the anti-inflammatory effects of imidazole derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation is necessary to confirm the predicted values and to fully elucidate the biological activity profile of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. scribd.com [scribd.com]
- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nano-ntp.com [nano-ntp.com]
- 22. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. nbinno.com [nbinno.com]
- 25. mdpi.com [mdpi.com]
- 26. ijesrr.org [ijesrr.org]
- 27. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 28. dovepress.com [dovepress.com]
- 29. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, the specific crystal structure of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis based on the crystal structures of closely related analogues. The experimental protocols and structural data are synthesized from published research on similar phenyl-trifluoromethyl-imidazole derivatives to provide a predictive framework for the structural characteristics of the title compound.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-phenyl-1H-imidazole moiety is a recognized pharmacophore with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This guide provides a detailed technical overview of the anticipated crystal structure of this compound, extrapolated from the analysis of structurally similar compounds.
Predicted Crystallographic Data
The following tables summarize crystallographic data from analogous compounds, offering a predictive insight into the structural parameters of this compound. It is anticipated that the title compound will crystallize in either a monoclinic or orthorhombic system, which are common for this class of molecules.[1][2]
Table 1: Comparison of Unit Cell Parameters of Structurally Related Imidazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-Phenyl-1H-imidazole | Orthorhombic | Pnma | 10.0740(15) | 18.151(4) | 4.1562(10) | 90 | 90 | 90 | 4 | [1] |
| 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | Triclinic | P-1 | 10.2102(3) | 10.3193(4) | 11.2040(4) | 83.116 | 86.022 | 66.348 | 2 | [2] |
| 1-(2,6-Diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | — | — | — | 90 | — | 90 | 4 | [3] |
Table 2: Key Bond Lengths and Angles from a Representative Phenyl-Imidazole Structure (2-Phenyl-1H-imidazole)
| Bond/Angle | Length (Å) / Degrees (°) |
| C-C (in rings) | ~1.36 - 1.40 |
| C-N (in imidazole) | ~1.33 - 1.38 |
| C-C (inter-ring) | ~1.47 |
| N-C-N (angle) | ~112 |
| C-N-C (angle) | ~105 - 107 |
Data extrapolated from published structures of related compounds.
Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. N-H···N hydrogen bonds are a common feature in the crystal structures of 1H-imidazoles, often leading to the formation of infinite chains or discrete dimers.[1][4] Additionally, C-H···F and π-π stacking interactions involving the phenyl and imidazole rings are anticipated, further stabilizing the three-dimensional crystal lattice. The presence of the trifluoromethyl group is likely to introduce additional weak C-H···F interactions.
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-established experimental workflow.
Synthesis and Crystallization
A plausible synthetic route involves the condensation of phenylglyoxal, trifluoroacetamide, and a source of ammonia, followed by cyclization.[5] An alternative approach could be the reaction of a suitable trifluoromethylated building block with a phenyl-imidazole precursor.
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).[6] Vapor diffusion and cooling crystallization are also common techniques.[7]
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality would be mounted on a diffractometer.[8] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[9]
The collected diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².[2][8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Visualization of Workflows and Relationships
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Intermolecular Interactions in Phenyl-Imidazole Crystals
Caption: A diagram illustrating the key intermolecular interactions expected in the crystal lattice.
Potential Biological Activities and Therapeutic Applications
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown promising in vitro activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[10] Furthermore, some compounds in this class have demonstrated in vivo efficacy against Trichinella spiralis.[10] The introduction of a trifluoromethyl group is known to enhance the biological activity of many compounds.[11] Phenyl-imidazole derivatives are also being investigated for their antimicrobial and anticancer properties.[12][13]
Potential Therapeutic Pathways
Caption: Potential biological targets and therapeutic applications of the title compound.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of structurally related compounds provides a robust predictive model of its solid-state architecture. It is anticipated that the molecule will exhibit a crystal packing dominated by N-H···N hydrogen bonding and π-π stacking, with potential contributions from C-H···F interactions. The established biological activities of related trifluoromethyl- and phenyl-imidazole derivatives suggest that the title compound holds significant promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antiparasitic and antimicrobial drug discovery. Further crystallographic studies are warranted to elucidate the precise three-dimensional structure and to guide future structure-activity relationship studies.
References
- 1. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted spectroscopic values. These predictions are supplemented with experimental data from closely related analogs to provide a valuable comparative reference for researchers engaged in the synthesis, identification, and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions were generated using established computational algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~13.5 - 14.5 | Broad Singlet | 1H | N-H | - |
| ~8.0 - 8.1 | Multiplet | 2H | Phenyl H (ortho) | - |
| ~7.8 - 7.9 | Singlet | 1H | H5 (imidazole ring) | - |
| ~7.5 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal that may exchange with protic solvents.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~148 - 150 | Singlet | C2 (imidazole ring) |
| ~138 - 140 | Quartet | C4 (imidazole ring) |
| ~130 - 132 | Singlet | Phenyl C (para) |
| ~129 - 131 | Singlet | Phenyl C (ipso) |
| ~128 - 130 | Singlet | Phenyl C (meta) |
| ~126 - 128 | Singlet | Phenyl C (ortho) |
| ~121 - 123 | Quartet | CF₃ |
| ~118 - 120 | Singlet | C5 (imidazole ring) |
Experimental NMR Data for Analogous Compounds
For comparative purposes, the following tables present experimental ¹H and ¹³C NMR data for 2-phenyl-1H-imidazole and 2-methyl-4-(trifluoromethyl)-1H-imidazole.
Table 3: Experimental ¹H and ¹³C NMR Data for 2-Phenyl-1H-imidazole
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 12.38 | Broad Singlet | DMSO-d₆ |
| ¹H | 7.90-7.94 | Multiplet | DMSO-d₆ |
| ¹H | 7.39-7.44 | Multiplet | DMSO-d₆ |
| ¹H | 7.31 | Multiplet | DMSO-d₆ |
| ¹H | 6.99 | Singlet | DMSO-d₆ |
| ¹³C | 145.9 | - | DMSO-d₆ |
| ¹³C | 130.6 | - | DMSO-d₆ |
| ¹³C | 128.8 | - | DMSO-d₆ |
| ¹³C | 127.7 | - | DMSO-d₆ |
| ¹³C | 125.2 | - | DMSO-d₆ |
| ¹³C | 121.9 (broad) | - | DMSO-d₆ |
Table 4: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4-(trifluoromethyl)-1H-imidazole [1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.5-7.7 | Singlet | H5 (imidazole ring) |
| ¹H | ~2.4-2.5 | Singlet | -CH₃ |
| ¹H | Broad Signal | Singlet | N-H |
| ¹³C | ~148-150 | Singlet | C2 (imidazole ring) |
| ¹³C | ~135-138 | Quartet | C4 (imidazole ring) |
| ¹³C | ~120-123 (q, J ≈ 268 Hz) | Quartet | CF₃ |
| ¹³C | ~115-117 | Singlet | C5 (imidazole ring) |
| ¹³C | ~13-15 | Singlet | -CH₃ |
Experimental Protocols
A generalized experimental protocol for the acquisition of NMR data for fluorinated imidazole compounds is provided below.
1. Sample Preparation
-
Accurately weigh 5-25 mg of the sample for ¹H NMR or 10-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube. Filtering through a small plug of glass wool can remove particulate matter.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. NMR Spectrometer Parameters
-
Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time for quantitative measurements.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
For ¹⁹F NMR (recommended for fluorinated compounds):
-
This can provide valuable information about the trifluoromethyl group.
-
A specific probe or tuning of the spectrometer for ¹⁹F is required.
-
3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a novel compound like this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
References
A Technical Guide to the Spectroscopic Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) characteristics of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally related analogs and established spectroscopic principles to predict its spectral behavior. Detailed, generalized experimental protocols for the acquisition of FT-IR and mass spectra for solid organic compounds are provided to facilitate the analysis of this and similar molecules. This guide is intended to be a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted imidazoles and molecules containing trifluoromethyl and phenyl groups.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The data presented is a prediction based on the analysis of similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3300-3100 | Broad, Medium | N-H stretching vibration of the imidazole ring. |
| ~3100-3000 | Medium | Aromatic C-H stretching vibrations of the phenyl ring. |
| ~1610-1580 | Medium-Strong | C=N stretching vibration within the imidazole ring. |
| ~1500-1400 | Medium-Strong | C=C aromatic ring stretching vibrations. |
| ~1325 | Strong | Symmetric C-F stretching of the trifluoromethyl group.[1] |
| ~1170 & ~1130 | Strong | Asymmetric C-F stretching of the trifluoromethyl group. |
| ~800-700 | Strong | C-H out-of-plane bending of the phenyl ring. |
Predicted Mass Spectrometry Data (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is anticipated to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be crucial for structural elucidation.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |
| 212 | [M]⁺ | Molecular Ion |
| 211 | [M-H]⁺ | Loss of a hydrogen atom |
| 185 | [M-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |
| 143 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |
| 103 | [C₆H₅CN]⁺ | Phenylnitrile cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following sections provide detailed, generalized methodologies for obtaining FT-IR and mass spectra of solid organic compounds like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample to identify its functional groups.
Method 1: Attenuated Total Reflectance (ATR) [2]
-
Background Spectrum: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.[2]
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]
-
Data Acquisition: Collect the FT-IR spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 45-100 scans for accumulation.
-
Cleaning: After analysis, thoroughly clean the ATR crystal.
Method 2: Potassium Bromide (KBr) Pellet [2]
-
Sample Preparation: Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder using an agate mortar and pestle.[2]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.
Method 3: Thin Solid Film [3]
-
Sample Dissolution: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: Place the salt plate in the sample holder and collect the spectrum.[3]
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.[4][5]
Procedure:
-
Sample Introduction: Introduce a small amount of the solid sample (typically 1-2 mg) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to enter the gas phase upon heating.[4]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[6]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[6]
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Caption: Workflow for Synthesis and Characterization.
References
solubility and stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Disclaimer: This document provides a technical guide on the methodologies for determining the . As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide outlines established experimental protocols and theoretical considerations based on structurally related compounds and general principles of pharmaceutical and chemical science. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.
Introduction
This compound is a heterocyclic organic compound featuring a phenyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring. The imidazole scaffold is a critical component in many biologically active molecules, and the strategic inclusion of phenyl and trifluoromethyl moieties can significantly influence a compound's physicochemical properties. The trifluoromethyl (-CF₃) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] A thorough understanding of the is therefore paramount for its potential applications in drug discovery, materials science, and chemical synthesis.
This guide provides a comprehensive framework for the systematic characterization of this compound's solubility and stability, detailing theoretical expectations, practical experimental protocols, and data presentation formats for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₀H₇F₃N₂ | Based on chemical structure. |
| Molecular Weight | 212.17 g/mol | Based on chemical structure.[3] |
| Appearance | White to off-white crystalline powder | Typical appearance for similar phenyl-imidazole compounds.[4][5] |
| pKa | ~5-6 | The basicity of the imidazole ring is reduced by the electron-withdrawing effects of the phenyl and trifluoromethyl groups. |
| LogP (octanol-water) | ~2.5-3.5 | The phenyl group significantly increases lipophilicity (LogP of 2-phenylimidazole is ~1.88). The -CF₃ group further enhances lipophilicity.[1][6] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and is essential for designing formulations and experimental assays. The presence of the lipophilic phenyl and trifluoromethyl groups suggests that this compound will have low aqueous solubility but good solubility in common organic solvents.[1][4][7] Phenylimidazoles, in general, exhibit significantly lower solubility in various solvents compared to unsubstituted 1H-imidazole.[7]
Illustrative Solubility Data
The following table presents illustrative solubility data for this compound to serve as a guideline for experimental design. These values are estimations based on the properties of 2-phenylimidazole and the known effects of trifluoromethyl substitution.
| Solvent | Type | Expected Solubility Range (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 10 - 50 |
| Dichloromethane (DCM) | Chlorinated | 5 - 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Toluene | Non-polar Aromatic | < 1 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand at the set temperature to let larger particles settle.
-
Centrifuge the samples at high speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.
-
Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-validated analytical method.
-
The experiment should be performed in triplicate for each solvent.
Stability Profile
Assessing the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Imidazole derivatives can be susceptible to degradation under hydrolytic (acidic/basic) and photolytic conditions. The C-F bond in the trifluoromethyl group is exceptionally strong, suggesting this moiety will be highly stable to metabolic and chemical degradation.[1]
Expected Stability under Stress Conditions
The following table summarizes the likely stability of this compound under forced degradation conditions, as recommended by ICH guidelines.[10]
| Stress Condition | Parameters | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl, Heat (e.g., 60 °C) | Potential for degradation via hydrolysis of the imidazole ring. |
| Basic Hydrolysis | 0.1 M NaOH, Heat (e.g., 60 °C) | Potential for degradation. Imidazole rings can be sensitive to strong bases. |
| Oxidation | 3% H₂O₂, Room Temp | Moderate stability expected; the imidazole ring can be susceptible to oxidation. |
| Thermal | 60-80 °C (Solid & Solution) | Expected to be relatively stable, but testing is necessary. |
| Photolytic | ICH Q1B exposure (UV/Vis light) | Potential for photodegradation due to the aromatic and heterocyclic ring systems. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble and stable (e.g., Methanol, Acetonitrile)
-
Temperature-controlled ovens/baths
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C) for a defined period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[10] Withdraw samples, dilute, and analyze.
-
Thermal Degradation:
-
Solution: Store the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Solid State: Place the solid compound in an oven at an elevated temperature.
-
Analyze samples at various time points.
-
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[11] Analyze the samples and compare them to a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without overly complex degradation profiles.[10] The method should be able to separate all significant degradation products from the parent peak and from each other.
Conclusion
While specific experimental data on the are not currently in the public domain, a robust characterization can be achieved by applying the established methodologies outlined in this guide. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and good solubility in polar organic solvents like DMSO and DMF. Its stability is likely to be robust under neutral, ambient conditions, with potential liabilities under harsh acidic, basic, or photolytic stress. The trifluoromethyl group is expected to confer a high degree of metabolic stability.
The provided experimental protocols for the shake-flask solubility assay and forced degradation studies offer a comprehensive framework for researchers to generate the critical data needed to advance the development of this compound for its intended applications in research and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. caloongchem.com [caloongchem.com]
- 5. Page loading... [guidechem.com]
- 6. hunan-chem.com [hunan-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Quantum Chemical Calculations for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a common motif in many pharmaceuticals, and the inclusion of a trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical and biological properties.[1] The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Quantum chemical calculations provide a powerful, non-experimental approach to investigate the electronic structure, reactivity, and spectroscopic properties of such molecules, offering valuable insights for drug design and development.
This technical guide outlines the core principles and methodologies for performing quantum chemical calculations on this compound, presenting a standardized workflow and detailing the expected outcomes.
Core Computational Methodologies
The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[2][3][4] This approach offers a favorable balance between computational cost and accuracy for systems of this size.
Experimental Protocols
1. Molecular Structure Input and Optimization:
-
Initial Structure Generation: The initial 3D coordinates of this compound can be constructed using standard molecular building software. Alternatively, crystallographic data of similar structures, such as 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, can serve as a template.[5]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The choice of basis set is crucial; Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for providing a good balance of accuracy and computational efficiency.[6] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.
2. Vibrational Frequency Analysis:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
The primary purpose of this step is to confirm that the optimized structure is a true minimum, which is verified by the absence of imaginary frequencies.
-
The results also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[7] Additionally, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived from these calculations.[6]
3. Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule. This map is invaluable for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugation, by studying the interactions between filled and vacant orbitals.[6]
-
Spectroscopic Properties: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.[4][6][8] These theoretical shifts can be correlated with experimental NMR data to aid in structure elucidation.
Data Presentation
The quantitative data obtained from these calculations are best summarized in tables for clear comparison and analysis.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (imidazole) | Calculated Value | ||
| C-C (imidazole) | Calculated Value | ||
| C-N (phenyl) | Calculated Value | ||
| C-C (phenyl) | Calculated Value | ||
| C-C (CF3) | Calculated Value | ||
| C-F | Calculated Value | ||
| N-C-C (imidazole) | Calculated Value | ||
| C-N-C (imidazole) | Calculated Value | ||
| Phenyl-Imidazole |
Note: Specific values would be populated upon completion of the calculations.
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
| Electronic Properties | |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Thermodynamic Properties | |
| Enthalpy (Hartree) | Calculated Value |
| Gibbs Free Energy (Hartree) | Calculated Value |
| Entropy (cal/mol·K) | Calculated Value |
Note: Values are typically calculated at standard conditions (298.15 K and 1 atm).
Visualizations
Diagrams are essential for representing complex workflows and relationships in a comprehensible manner.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Interrelation of Calculated Properties.
Conclusion
Quantum chemical calculations, particularly using DFT, provide a robust framework for the in-silico characterization of this compound. By following the outlined methodologies, researchers can obtain detailed insights into the geometric, electronic, and spectroscopic properties of this molecule. This information is invaluable for understanding its structure-activity relationships, predicting its reactivity, and guiding the rational design of new, more effective therapeutic agents. The systematic application of these computational tools can significantly accelerate the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppor.az [ppor.az]
- 4. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Theoretical Studies on the Electronic Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 2-phenyl-1H-imidazole scaffold is a common motif in many pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Understanding the electronic properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is therefore crucial for the rational design of novel therapeutic agents and functional materials.
This technical guide outlines the theoretical framework for investigating the electronic properties of this molecule, presents available data for the parent compound, 2-Phenyl-1H-imidazole, and extrapolates the expected influence of the -CF3 group.
Theoretical Electronic Properties of 2-Phenyl-1H-imidazole
Theoretical calculations, primarily using Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. For the parent compound, 2-Phenyl-1H-imidazole, first-principles studies have been conducted to elucidate its electronic characteristics.
Quantitative Data
The following table summarizes the key calculated electronic property for 2-Phenyl-1H-imidazole based on available literature.
| Property | Calculated Value | Method | Source |
| Band Gap (HOMO-LUMO) | 2.22 eV | First-principles (DFT) | [1] |
Expected Electronic Effects of the 4-(trifluoromethyl) Substituent
The introduction of a trifluoromethyl group at the 4-position of the imidazole ring is expected to significantly alter the electronic landscape of the 2-phenyl-1H-imidazole core. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
Key anticipated effects include:
-
Lowering of HOMO and LUMO Energy Levels: The electron-withdrawing nature of the -CF3 group will stabilize both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a decrease in their energy levels.
-
Modulation of the HOMO-LUMO Gap: The extent to which the HOMO and LUMO levels are lowered will determine the change in the HOMO-LUMO gap. Typically, strong electron-withdrawing groups tend to decrease the energy gap, which would result in a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
-
Alteration of the Molecular Electrostatic Potential (MEP): The MEP, which illustrates the charge distribution on the molecule's surface, will be significantly affected. A region of more positive electrostatic potential is expected around the trifluoromethyl group, while the electron density on the imidazole ring may be reduced. This has implications for intermolecular interactions and receptor binding.
-
Increased Dipole Moment: The significant electronegativity difference between the carbon and fluorine atoms in the -CF3 group will likely lead to an increase in the overall dipole moment of the molecule.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the theoretical study of imidazole derivatives. These protocols are based on methods reported for similar compounds and would be applicable for a thorough investigation of this compound.
Computational Details
Density Functional Theory (DFT) is a common computational method for investigating the electronic structure of organic molecules.
-
Software: Gaussian, ORCA, and PWSCF (Plane-Wave Self-Consistent Field) are frequently used software packages.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost. Other functionals like M06-2X may also be employed.
-
Basis Set: A variety of basis sets can be used, with 6-311++G(d,p) being a common choice that provides a good description of electron distribution, including polarization and diffuse functions.
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Calculation of Electronic Properties: Following geometry optimization, various electronic properties are calculated, including:
-
HOMO and LUMO energies and their distribution.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken and Natural Bond Orbital (NBO) population analysis for atomic charges.
-
Dipole moment.
-
-
Solvent Effects: To simulate a more realistic environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.
Caption: Computational workflow for determining electronic properties.
Relationship of Electronic Properties
The diagram below shows the logical relationship between key calculated electronic properties and their implications.
Caption: Relationship between electronic properties and their implications.
Conclusion
While direct theoretical studies on this compound are currently lacking, a robust framework for its investigation exists based on computational studies of analogous compounds. The parent molecule, 2-Phenyl-1H-imidazole, has a calculated band gap of 2.22 eV.[1] The introduction of a potent electron-withdrawing trifluoromethyl group at the 4-position is predicted to significantly modulate the electronic properties, including lowering the HOMO and LUMO energy levels and altering the molecular electrostatic potential. These modifications have profound implications for the molecule's reactivity, intermolecular interactions, and potential applications in drug design and materials science. Further dedicated theoretical and experimental work is warranted to precisely quantify the electronic properties of this promising molecule.
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the one-pot synthesis of 2-aryl-4-(trifluoromethyl)-1H-imidazole derivatives. The described methodology offers an efficient and straightforward approach for the preparation of this important class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications.
The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Imidazole-containing compounds have demonstrated a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The combination of these two moieties in 2-phenyl-4-(trifluoromethyl)-1H-imidazole derivatives makes them attractive targets for the development of novel therapeutic agents.
Experimental Protocols
This section details a one-pot, two-step protocol for the synthesis of 2-trifluoromethylsulfanyl-imidazoles from readily available imidazole N-oxides. The procedure involves an initial sulfur-transfer reaction followed by an electrophilic trifluoromethylation.
General Procedure for the One-Pot Synthesis of 2-CF3S-Imidazoles [1][2][3]
-
Sulfur-Transfer Reaction:
-
To a solution of the starting imidazole N-oxide (0.5 mmol) in dry dichloromethane (DCM, 4.0 mL), add a solution of 2,2,4,4-tetramethyl-3-thioxocyclobutanone (0.55 mmol, 1.1 equiv) in DCM (3.0 mL) dropwise.
-
Stir the resulting mixture at room temperature for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure (in vacuo).
-
-
Electrophilic Trifluoromethylation:
-
Dissolve the residue from the previous step in a saturated solution of methanolic hydrogen chloride (MeOH/HCl, 2.0 mL).
-
Cool the solution to -30 °C.
-
Under an inert atmosphere (e.g., Argon), add a solution of the Togni reagent (electrophilic trifluoromethylating agent, 0.75 mmol, 1.5 equiv) in saturated MeOH/HCl (3.0 mL).
-
The final product is obtained after this step.
-
Note: For larger scale synthesis, the molar equivalents of the trifluoromethylating agent can be slightly reduced. For instance, in a 5.0 mmol scale synthesis of 2-CF3S-imidazole, a comparable yield was achieved using only 1.2 equivalents of the Togni reagent.[3]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-trifluoromethylsulfanyl-imidazole derivatives, demonstrating the scope of the one-pot protocol.
| Entry | Imidazole N-Oxide Substrate | Product | Solvent | Additive | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Imidazole-2-thione | 2-CF3S-imidazole | DCM | - | rt | 15 | 45 |
| 2 | Imidazole-2-thione | 2-CF3S-imidazole | Toluene | - | rt | 15 | 40 |
| 3 | Imidazole-2-thione | 2-CF3S-imidazole | MeCN | - | rt | 15 | 35 |
| 4 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | - | rt | 15 | 85 |
| 5 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | TsOH (cat.) | rt | 15 | 88 |
| 6 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | TFA (cat.) | rt | 15 | 87 |
| 7 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | rt | 15 | 90 |
| 8 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | 0 | 15 | 90 |
| 9 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | -30 | 15 | 91 |
| 10 | N-oxide | 2-CF3S-imidazole | DCM, then MeOH/HCl | - | rt, then -30 | 2h, then 15 min | 91 |
Table based on data from the synthesis of 2a from 3a and the one-pot reaction from 1a.[1][3]
Visualizations
Experimental Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 2-CF3S-imidazole derivatives.
Applications in Drug Discovery
Trifluoromethylated imidazole derivatives are a promising class of bioactive heterocyclic compounds. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[4] Benzimidazole derivatives, a related class of compounds, have shown a wide range of biological activities, including antibacterial, anticancer, anti-HIV, and anti-inflammatory effects.[5]
Specifically, 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[6] This suggests that this compound derivatives could also be explored as potential therapeutic agents for neurodegenerative diseases.
The synthesis protocol described herein provides a valuable tool for medicinal chemists to generate libraries of novel trifluoromethylated imidazole compounds for screening in various drug discovery programs. The operational simplicity and high yields of this one-pot method make it suitable for both small-scale synthesis for initial biological evaluation and larger-scale production of lead compounds.
References
- 1. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Trifluoromethyl-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into the imidazole ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1] This document provides detailed protocols for the microwave-assisted synthesis of trifluoromethyl-substituted imidazoles, offering a greener and more efficient alternative to traditional synthetic routes.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which is particularly advantageous for the synthesis of heterocyclic compounds like imidazoles.[2] Key benefits include:
-
Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes.
-
Increased Yields: Enhanced reaction rates and reduced side product formation often lead to higher isolated yields.
-
Improved Purity: The clean and controlled reaction conditions can minimize the formation of impurities, simplifying product purification.
-
Energy Efficiency: Direct heating of the reaction vessel and its contents makes microwave synthesis a more energy-efficient method.
Synthetic Protocols
Two primary methods for the synthesis of trifluoromethyl-imidazoles are the van Leusen imidazole synthesis and the Radziszewski imidazole synthesis.[3][4] Both can be significantly enhanced through the use of microwave irradiation.
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 1-Aryl-5-(trifluoromethyl)-1H-imidazoles
The van Leusen imidazole synthesis is a versatile method for preparing imidazoles from imines and tosylmethyl isocyanide (TosMIC).[5] A microwave-assisted variation allows for the rapid synthesis of trifluoromethyl-substituted imidazoles.[3]
Reaction Scheme:
A one-pot, two-step microwave-assisted cycloaddition of TosMIC with imines, generated in situ from an aldehyde and an amine, yields the desired 1,5-disubstituted imidazoles.[3]
Experimental Protocol:
-
To a microwave reaction vial, add the trifluoromethylated aldehyde (1.0 mmol), a primary amine (1.0 mmol), and acetonitrile (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 60°C for 4 minutes to form the imine in situ.[3]
-
Cool the vial to room temperature and add tosylmethyl isocyanide (TosMIC) (1.2 mmol) and potassium carbonate (K2CO3) (2.0 mmol).
-
Reseal the vial and irradiate in the microwave reactor at a specified temperature and time (e.g., 120°C for 10-20 minutes).
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-5-(trifluoromethyl)-1H-imidazole.
Protocol 2: Microwave-Assisted Radziszewski Synthesis of 2,4,5-Trisubstituted-Trifluoromethyl-Imidazoles
The Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form an imidazole.[4] Microwave irradiation significantly accelerates this process, making it a highly efficient method for preparing polysubstituted imidazoles.[6][7]
Reaction Scheme:
This protocol outlines a one-pot, multicomponent synthesis of 2,4,5-trisubstituted imidazoles where one of the substituents is a trifluoromethyl group, typically introduced via a trifluoromethylated aldehyde or dicarbonyl compound.
Experimental Protocol:
-
In a 10 mL microwave vial, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol), a trifluoromethyl-substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Add a catalytic amount of an acid, such as glacial acetic acid (e.g., 2-3 drops), if required.[7]
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 110-140°C for 3-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted-trifluoromethyl-imidazole.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of trifluoromethyl-imidazoles, with a comparison to conventional heating methods where available.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Synthesis Method | Substrate | Conditions | Time | Yield (%) | Reference |
| Microwave | Imine + TosMIC | Acetonitrile, 120°C | 10-20 min | High | [3] |
| Conventional | Imine + TosMIC | Reflux in Toluene | 8-12 h | Moderate | - |
| Microwave | Dicarbonyl, CF3-Aldehyde, NH4OAc | Solvent-free, 110-140°C | 3-10 min | >85% | [7] |
| Conventional | Dicarbonyl, CF3-Aldehyde, NH4OAc | Reflux in Acetic Acid | 2-4 h | 60-75% | - |
Table 2: Substrate Scope for Microwave-Assisted Radziszewski Synthesis
| 1,2-Dicarbonyl Compound | Trifluoromethyl-Aryl Aldehyde | Amine Source | Time (min) | Yield (%) |
| Benzil | 4-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 5 | 92 |
| 4,4'-Dichlorobenzil | 4-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 7 | 88 |
| Anisil | 3-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 6 | 90 |
| Benzil | 4-(Trifluoromethyl)benzaldehyde | Methylamine, NH4OAc | 8 | 85 |
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of trifluoromethyl-imidazoles. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable compounds. The significant reduction in reaction times and improved yields highlight the advantages of microwave technology in modern organic synthesis.
References
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
Application Notes and Protocols: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring a core imidazole ring substituted with a phenyl group at the 2-position and a trifluoromethyl group at the 4-position. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make this compound and its derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas.
While specific biological data for this compound is not extensively available in public-domain literature, this document provides detailed application notes and protocols based on a closely related isomer, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) , which has been studied as an inhibitor of nitric oxide synthase (NOS). This information serves as a valuable guide for initiating research and development efforts with this compound. Furthermore, general protocols for assessing potential anticancer and antimicrobial activities, common for this class of compounds, are also provided.
Potential Therapeutic Applications
Based on the known activities of structurally similar compounds, this compound holds potential in the following areas:
-
Nitric Oxide Synthase (NOS) Inhibition: As demonstrated by its isomer, TRIM, this compound could be a selective inhibitor of NOS isoforms, with potential applications in neurodegenerative diseases, inflammatory conditions, and pain management.
-
Anticancer Activity: Many imidazole derivatives exhibit anticancer properties through various mechanisms, including inhibition of kinases, tubulin polymerization, and topoisomerases.
-
Antimicrobial Activity: The imidazole core is a key feature of many antifungal and antibacterial agents.
Application Note 1: Nitric Oxide Synthase Inhibition (Based on the isomer TRIM)
Biological Activity
1-(2-Trifluoromethylphenyl) imidazole (TRIM) has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), with weaker activity against the endothelial isoform (eNOS)[1]. This selectivity profile is advantageous for therapeutic applications where inhibition of nNOS or iNOS is desired without affecting the cardiovascular functions regulated by eNOS.
Quantitative Data
The inhibitory activity of TRIM against different NOS isoforms is summarized in the table below.
| Compound | Target | IC50 (µM) | Reference |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS | 28.2 | [1] |
| iNOS | 27.0 | [1] | |
| eNOS | 1057.5 | [1] |
Mechanism of Action
Studies on TRIM have shown that it acts as a competitive inhibitor of L-arginine, the substrate for nitric oxide synthase[1]. Imidazole-based compounds are known to coordinate with the heme iron in the active site of NOS, thereby preventing the binding of L-arginine and subsequent nitric oxide production.
Signaling Pathway Diagram
Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is adapted from the methodology used for the evaluation of TRIM[1].
1. Materials and Reagents:
-
Recombinant nNOS, iNOS, and eNOS enzymes
-
L-[U-¹⁴C]Arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
FAD and FMN
-
HEPES buffer (pH 7.4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
-
This compound (or other test compounds) dissolved in DMSO
2. Enzyme Activity Assay:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, FAD, FMN, and calmodulin (for nNOS and eNOS).
-
Add varying concentrations of the test compound (e.g., 0.1 µM to 1000 µM) or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the respective NOS enzyme and L-[U-¹⁴C]Arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds to the unreacted L-[U-¹⁴C]Arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer the supernatant containing the product, L-[U-¹⁴C]Citrulline, to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of L-[U-¹⁴C]Citrulline using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Application Note 2: Anticancer Activity Screening
Rationale
The imidazole core is present in numerous anticancer agents. The trifluoromethyl group can enhance the anticancer potential by improving drug-like properties. Therefore, screening this compound for cytotoxic activity against various cancer cell lines is a logical step.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a general protocol for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
This compound (or other test compounds) dissolved in DMSO
2. Assay Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow Diagram
Application Note 3: Antimicrobial Activity Screening
Rationale
The imidazole nucleus is a key component of many antifungal and antibacterial drugs. The unique electronic properties conferred by the trifluoromethyl group could lead to novel antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials and Reagents:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)
2. Assay Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform a serial two-fold dilution of the test compound across the wells.
-
Add the standardized inoculum of the microorganism to each well.
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
3. Data Analysis:
-
The MIC value is reported as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The provided application notes and protocols, based on the well-characterized isomer TRIM and general screening methodologies, offer a solid foundation for researchers to explore the potential of this compound in medicinal chemistry. The key areas of investigation include its activity as a NOS inhibitor, as well as its potential as an anticancer and antimicrobial agent. Further synthesis of derivatives and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
Application Notes and Protocols: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole as a Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The unique combination of a phenyl ring, an imidazole core, and a trifluoromethyl group imparts favorable physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The trifluoromethyl moiety, in particular, is a well-established bioisostere for various functional groups and can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent bioactive molecules, with a specific focus on the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
Application: Inhibition of p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. As such, inhibitors of p38 MAP kinase are highly sought after as potential therapeutic agents. The this compound scaffold has emerged as a promising pharmacophore for the design of potent and selective p38 MAP kinase inhibitors.
Mechanism of Action
Derivatives of this compound can be designed to act as ATP-competitive inhibitors of p38 MAP kinase. These compounds typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade. The trifluoromethyl group often plays a crucial role in establishing key interactions within the hydrophobic regions of the ATP-binding site, contributing to the high potency and selectivity of these inhibitors.
Quantitative Data: In Vitro Activity of Imidazole-Based p38 MAP Kinase Inhibitors
The following table summarizes the in vitro biological activity of a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which can be synthesized from a this compound precursor.
| Compound ID | Structure | p38 MAP Kinase IC50 (nM) |
| AA2 | N-(1-(benzylamino)-1-oxopropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 587.33 ± 7.54 |
| AA3 | N-(1-((4-methylbenzyl)amino)-1-oxopropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 512.89 ± 6.98 |
| AA4 | N-(1-((4-methoxybenzyl)amino)-1-oxopropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 451.62 ± 5.21 |
| AA5 | N-(1-((4-chlorobenzyl)amino)-1-oxopropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 498.71 ± 4.87 |
| AA6 | N-(1-((2,4-dimethylbenzyl)amino)-1-oxopropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 403.57 ± 6.35 |
| SB203580 | (Reference Drug) | 222.44 ± 5.98 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Building Block)
This protocol describes a general method for the synthesis of the core building block, which can be adapted from known procedures for related trifluoromethyl-imidazoles.
Materials:
-
Benzamidine hydrochloride
-
3-Bromo-1,1,1-trifluoroacetone
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of a Bioactive p38 MAP Kinase Inhibitor Derivative
This protocol outlines the synthesis of a representative N-substituted amide derivative starting from the this compound building block.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in dry DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield ethyl 2-(2-phenyl-4-(trifluoromethyl)-1H-imidazol-1-yl)acetate, which can be used in the next step without further purification.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ethyl 2-(2-phenyl-4-(trifluoromethyl)-1H-imidazol-1-yl)acetate in a mixture of THF and water (1:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain 2-(2-phenyl-4-(trifluoromethyl)-1H-imidazol-1-yl)acetic acid.
Step 3: Amide Coupling
-
To a solution of 2-(2-phenyl-4-(trifluoromethyl)-1H-imidazol-1-yl)acetic acid (1.0 eq) in dry DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., (S)-2-amino-N-(2,4-dimethylbenzyl)propanamide, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final p38 MAP kinase inhibitor.
Visualizations
Signaling Pathway Diagram
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Synthetic Workflow for p38 Inhibitor.
Application Notes and Protocols: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl group (-CF₃) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of active ingredients. Similarly, the imidazole ring is a versatile pharmacophore present in numerous successful fungicides and herbicides. The compound 2-Phenyl-4-(trifluoromethyl)-1H-imidazole combines these key features, presenting itself as a valuable and strategic building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties offer significant potential for the development of next-generation fungicides, herbicides, and insecticides with improved efficacy and novel modes of action.
These application notes provide an overview of the potential uses of this compound in agrochemical synthesis, including detailed experimental protocols for its derivatization and logical workflows for the discovery of new active ingredients.
Key Applications in Agrochemical Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of agrochemical candidates. The primary routes of derivatization involve reactions at the N1 position of the imidazole ring and functionalization of the phenyl ring.
Synthesis of Novel Fungicides
The 2-phenyl-imidazole moiety is a well-established pharmacophore in antifungal agents. By N-alkylation or N-arylation of this compound, novel fungicide candidates can be synthesized. The introduction of various side chains can modulate the compound's spectrum of activity, systemic properties, and binding affinity to target enzymes.
Development of Herbicidal Compounds
Derivatives of phenyl-imidazoles have shown promise as herbicidal agents. Functionalization of the this compound core, for instance, through the introduction of ether or amide linkages on the phenyl ring, can lead to compounds that interfere with essential biochemical pathways in weeds.
Elaboration into Insecticidal Molecules
The trifluoromethylphenyl motif is present in several commercial insecticides. Using this compound as a scaffold, it is possible to design novel insecticides by introducing moieties known to interact with insect-specific targets, such as the nicotinic acetylcholine receptor.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the synthesis of derivatives from this compound and their potential biological activities. This data is illustrative and based on analogous compounds reported in the literature.
Table 1: Synthesis of N-Substituted Derivatives of this compound
| Entry | R-X | Product | Reaction Time (h) | Yield (%) |
| 1 | CH₃I | 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | 6 | 92 |
| 2 | CH₂=CHCH₂Br | 1-Allyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | 8 | 85 |
| 3 | C₆H₅CH₂Br | 1-Benzyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | 12 | 88 |
| 4 | 4-FC₆H₄CH₂Cl | 1-(4-Fluorobenzyl)-2-phenyl-4-(trifluoromethyl)-1H-imidazole | 12 | 82 |
Table 2: Hypothetical Fungicidal Activity of N-Substituted Derivatives
| Compound | Pathogen | EC₅₀ (µg/mL) |
| 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | Botrytis cinerea | 15.2 |
| 1-Allyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | Botrytis cinerea | 8.5 |
| 1-Benzyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole | Botrytis cinerea | 5.1 |
| 1-(4-Fluorobenzyl)-2-phenyl-4-(trifluoromethyl)-1H-imidazole | Botrytis cinerea | 2.3 |
| Commercial Standard (Fungicide X) | Botrytis cinerea | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound based on the well-established Radziszewski imidazole synthesis.
Materials:
-
Benzil
-
Ammonium acetate
-
3,3,3-Trifluoropropionaldehyde (or a suitable precursor)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzil (1.0 eq), ammonium acetate (10 eq), and glacial acetic acid.
-
Add 3,3,3-trifluoropropionaldehyde (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: N-Alkylation of this compound (General Procedure)
This protocol provides a general method for the N-alkylation of the title compound, a key step in the diversification of this scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, allyl bromide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (K₂CO₃ or NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Mandatory Visualization
Caption: Synthetic workflow for developing agrochemicals from this compound.
Caption: Hypothesized fungicidal mode of action targeting ergosterol biosynthesis.
Development of Kinase Inhibitors Utilizing a 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of kinase inhibitors based on the 2-Phenyl-4-(trifluoromethyl)-1H-imidazole scaffold. This chemical moiety has emerged as a promising pharmacophore for targeting various protein kinases, particularly p38 MAP kinase, which is implicated in inflammatory diseases and cancer.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl and imidazole rings provide a framework for versatile substitutions to modulate potency and selectivity against specific kinase targets. This guide outlines the synthesis, biological evaluation, and mechanistic investigation of kinase inhibitors derived from this scaffold.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives against p38 MAP kinase is summarized in the table below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of the p38 MAP kinase by 50%.
| Compound ID | Structure | p38 MAP Kinase IC50 (nM)[1] |
| AA2 | N-(1-phenylethyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 589.43 ± 7.21 |
| AA3 | N-benzyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 512.87 ± 5.98 |
| AA4 | N-(2,4-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 487.65 ± 6.87 |
| AA5 | N-(4-ethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 445.23 ± 5.43 |
| AA6 | N-(4-methylbenzyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 403.57 ± 6.35 |
| SB203580 | (Reference Compound) | 222.44 ± 5.98 |
Experimental Protocols
Synthesis of the this compound Scaffold
A general one-pot synthesis method for related 2,4,5-trisubstituted imidazoles can be adapted for the synthesis of the core scaffold. This involves the condensation of an α-dicarbonyl compound, an aldehyde, and a source of ammonia.
Materials:
-
Benzil (or a substituted benzil derivative)
-
4-(Trifluoromethyl)benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a round-bottom flask, add benzil (1.0 mmol), 4-(trifluoromethyl)benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add glacial acetic acid (10 mL) as the solvent and catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.
In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against a target kinase, such as p38 MAP kinase.
Materials:
-
Kinase of interest (e.g., recombinant human p38α)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the inhibitor dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the emission ratio (520 nm / 495 nm) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to evaluate the effect of the synthesized kinase inhibitors on the proliferation of a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Core scaffold and the iterative workflow for inhibitor development.
Caption: Inhibition of the p38 MAPK signaling cascade.
Caption: Logical flow of in vitro and cell-based assay outcomes.
References
Application Notes and Protocols for the Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Based Ligands and their Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The introduction of a trifluoromethyl (CF₃) group into the imidazole scaffold can significantly enhance the ligand's metabolic stability, lipophilicity, and binding affinity to metal ions. 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a promising ligand for the development of novel metal complexes with potential applications in catalysis, bio-imaging, and as therapeutic agents. The strong electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the resulting metal complexes, leading to unique catalytic and photophysical characteristics. This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with copper(II) and zinc(II) ions.
Synthesis of this compound (Ligand L1)
The synthesis of the target ligand can be achieved via the Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2][3] In this proposed protocol, 3-bromo-1,1,1-trifluoro-2-propanone serves as the precursor to the trifluoromethylated dicarbonyl species.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq), and ammonium acetate (3.0 eq).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Benzaldehyde | Reagent Grade, ≥99% | Sigma-Aldrich |
| 3-Bromo-1,1,1-trifluoro-2-propanone | ≥97% | Sigma-Aldrich |
| Ammonium Acetate | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | ≥99.7% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Sodium Bicarbonate | ACS Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | Sigma-Aldrich |
Characterization of this compound (L1)
The synthesized ligand should be characterized by standard analytical techniques to confirm its identity and purity. The expected data, based on analogous compounds, are summarized below.[4][5][6]
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 180-190 °C (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (br s, 1H, N-H), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), ~7.3 (s, 1H, imidazole C5-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C2), ~135 (C4), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~123 (q, J ≈ 268 Hz, CF₃), ~115 (C5) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -62 (s, CF₃) |
| Mass Spectrometry (ESI+) | m/z: 213.06 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1600 (C=N stretch), ~1150-1250 (C-F stretch) |
Synthesis of Metal Complexes
The synthesized ligand can be used to form coordination complexes with various transition metals. General protocols for the synthesis of copper(II) and zinc(II) complexes are provided below. These complexes have potential applications in catalysis and as luminescent materials, respectively.[7][8][9][10][11]
General Protocol for Copper(II) Complex Synthesis: [Cu(L1)₂(Cl)₂]
-
Ligand Dissolution: Dissolve this compound (L1) (2.0 eq) in 20 mL of methanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Addition: In a separate flask, dissolve copper(II) chloride (CuCl₂) (1.0 eq) in 10 mL of methanol.
-
Reaction: Add the CuCl₂ solution dropwise to the ligand solution with continuous stirring at room temperature.
-
Precipitation: A colored precipitate should form upon addition. Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Drying: Dry the resulting complex in a vacuum oven at 60 °C for 4 hours.
General Protocol for Zinc(II) Complex Synthesis: [Zn(L1)₂(OAc)₂]
-
Ligand Dissolution: Dissolve this compound (L1) (2.0 eq) in 20 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Addition: In a separate flask, dissolve zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (1.0 eq) in 10 mL of ethanol.
-
Reaction: Add the zinc acetate solution to the hot ligand solution with stirring.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The complex may precipitate or crystallize upon cooling or after partial solvent evaporation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold ethanol (2 x 5 mL).
-
Drying: Dry the complex under vacuum.
Characterization of Metal Complexes
The synthesized complexes should be characterized to confirm their composition and structure.
| Analysis | Expected Result for [Cu(L1)₂(Cl)₂] | Expected Result for [Zn(L1)₂(OAc)₂] |
| Appearance | Blue or green solid | White or colorless solid |
| FT-IR (KBr, cm⁻¹) | Shift in C=N stretching frequency; appearance of M-N stretching bands (~400-500 cm⁻¹) | Shift in C=N stretching frequency; characteristic acetate stretches (~1560 and 1415 cm⁻¹); M-N and M-O bands |
| Elemental Analysis | C, H, N analysis consistent with the formula C₂₀H₁₄Cl₂CuF₆N₄ | C, H, N analysis consistent with the formula C₂₄H₂₀F₆N₄O₄Zn |
| UV-Vis Spectroscopy | d-d transitions in the visible region (~600-800 nm) | Ligand-based π-π* transitions in the UV region |
Applications in Research and Development
Metal complexes of fluorinated imidazoles are of significant interest for various applications.
-
Catalysis: Copper complexes are well-known catalysts for a variety of organic transformations, including cross-coupling reactions and trifluoromethylation reactions.[9][10][12][13] The electron-withdrawing trifluoromethyl group on the imidazole ligand can enhance the catalytic activity of the copper center.
-
Luminescent Materials: Zinc(II) complexes with N-heterocyclic ligands are often fluorescent and are investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.[7][8][14] The trifluoromethyl group can tune the emission wavelength and improve the quantum yield of the complex.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
Application Notes and Protocols: Catalytic Applications of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a detailed overview of the potential catalytic applications of metal complexes incorporating the 2-Phenyl-4-(trifluoromethyl)-1H-imidazole ligand. While direct literature on the catalytic uses of this specific ligand is emerging, these notes are constructed based on the well-established catalytic activities of structurally related imidazole and trifluoromethyl-containing compounds. The protocols provided are generalized methodologies that can serve as a starting point for developing specific catalytic systems.
Introduction to Catalytic Potential
Metal complexes containing N-heterocyclic ligands, such as imidazoles, are of significant interest in catalysis due to their strong σ-donating properties and the stability they impart to the metal center. The this compound ligand offers a unique combination of electronic and steric properties:
-
Imidazole Moiety: Provides a strong coordination site for a variety of transition metals, including palladium, ruthenium, rhodium, gold, and copper.
-
Phenyl Group at C2: Introduces steric bulk and potential for π-stacking interactions, which can influence catalyst stability and selectivity.
-
Trifluoromethyl Group at C4: This strongly electron-withdrawing group can significantly modulate the electronic properties of the metal center, potentially enhancing catalytic activity and stability. The presence of fluorine can also lead to unique reactivity.
These features suggest that metal complexes of this compound are promising candidates for a range of catalytic transformations, including cross-coupling reactions, metathesis, and oxidation reactions.
Potential Catalytic Applications and Representative Data
Based on analogous systems, the following are potential high-impact catalytic applications for this compound metal complexes. The data presented in the tables are representative of what might be expected, drawn from studies on related catalysts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are workhorses in C-C and C-N bond formation. The electronic properties of the trifluoromethyl group can enhance the efficiency of reductive elimination, a key step in many cross-coupling catalytic cycles.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | >95 | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | Dioxane | K₃PO₄ | 110 | 24 | ~90 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | DMF | Na₂CO₃ | 80 | 8 | >98 | [3] |
Ruthenium-Catalyzed Olefin Metathesis
Imidazole ligands have been shown to form robust ruthenium complexes that are active in olefin metathesis, particularly at elevated temperatures where phosphine-based catalysts might decompose.[4][5]
Table 2: Representative Performance in Ring-Closing Metathesis (RCM)
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Diethyl diallylmalonate | 5 | Toluene | 80 | 12 | >95 | [5] |
| 2 | N,N-Diallyl-4-methylbenzenesulfonamide | 2.5 | DCM | 40 | 12 | >98 | [4] |
Gold-Catalyzed Cycloisomerization Reactions
The combination of a trifluoromethylphenyl moiety and a coordinating ligand has been shown to be effective in gold-catalyzed reactions.[6] These catalysts are typically used for the cycloisomerization of enynes.
Table 3: Representative Performance in Enyne Cycloisomerization
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1,6-Enyne | 1 | CH₂Cl₂ | 25 | 6 | >95 | [6] |
| 2 | N-Tosyl-1,6-enyne | 2 | Toluene | 60 | 12 | ~90 | [7] |
Copper-Catalyzed Oxidation Reactions
Copper complexes with imidazole and triazole derivatives have demonstrated catalytic activity in the oxidation of various substrates.[8][9]
Table 4: Representative Performance in Styrene Oxidation
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Benzaldehyde, %) | Ref. |
| 1 | Styrene | H₂O₂ | 1 | Acetonitrile | 70 | 24 | ~50 | >90 | [9] |
| 2 | Styrene | TBHP | 2 | Acetonitrile | 80 | 12 | ~60 | ~85 | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis of a representative metal complex and its application in a catalytic reaction. Note: These are template procedures and may require optimization for specific substrates and metals.
Protocol 1: Synthesis of a Palladium(II) Complex of this compound
Objective: To synthesize a [PdCl₂(L)₂] type complex, where L = this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL). Stir the solution at room temperature until the PdCl₂ is fully dissolved.
-
In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirred PdCl₂ solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.
-
After the reaction is complete, reduce the solvent volume in vacuo to approximately 5 mL.
-
Add diethyl ether (30 mL) to precipitate the product completely.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterize the resulting complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
References
- 1. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a cornerstone in the development of fluorescent probes due to their versatile electronic properties, environmental sensitivity, and synthetic accessibility. The strategic incorporation of a trifluoromethyl group, as seen in 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, can enhance the photophysical and chemical properties of the resulting fluorophores, such as increased photostability and quantum yield. This document provides detailed application notes and protocols for the proposed synthesis and utilization of a novel fluorescent probe based on the this compound scaffold. While direct literature on this specific application is emerging, the following protocols are based on established methodologies for analogous imidazole-based fluorescent sensors.
Principle of the Fluorescent Probe
The proposed fluorescent probe, designated PIM-1 (Phenyl-Imidazole-1) , is designed based on a Photoinduced Electron Transfer (PET) mechanism. The core fluorophore, 2-(4-aminophenyl)-4-(trifluoromethyl)-1H-imidazole, is quenched in its native state by an electron-rich recognition moiety. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.
Application: Detection of Nitroaromatic Compounds
Nitroaromatic compounds are common environmental pollutants and are also associated with certain biological processes. The electron-deficient nature of these compounds makes them suitable analytes for fluorescent probes operating via a PET mechanism. The proposed PIM-1 probe is designed for the sensitive and selective detection of picric acid (2,4,6-trinitrophenol), a representative nitroaromatic compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-nitrophenyl)-4-(trifluoromethyl)-1H-imidazole
This protocol describes the synthesis of the nitro-functionalized precursor to the PIM-1 probe.
Materials:
-
4-(Trifluoromethyl)-1H-imidazole
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(4-nitrophenyl)-4-(trifluoromethyl)-1H-imidazole as a solid.
Protocol 2: Synthesis of the Fluorescent Probe PIM-1 (2-(4-aminophenyl)-4-(trifluoromethyl)-1H-imidazole)
This protocol details the reduction of the nitro group to an amine, yielding the final fluorescent probe.
Materials:
-
2-(4-nitrophenyl)-4-(trifluoromethyl)-1H-imidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(4-nitrophenyl)-4-(trifluoromethyl)-1H-imidazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the PIM-1 probe.
Data Presentation
The following table summarizes the expected photophysical properties of the PIM-1 fluorescent probe. These values are based on typical data for structurally similar imidazole-based probes.
| Parameter | Value (Expected) |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (Φ) | > 0.5 (in the "on" state) |
| Stokes Shift | ~100 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
| Detection Limit for Picric Acid | Low micromolar (µM) range |
Visualization of Workflow and Signaling Pathway
Caption: Synthetic workflow for the PIM-1 fluorescent probe.
Caption: Proposed signaling pathway of PIM-1.
Application Notes and Protocols: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Derivatives for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives, specifically focusing on phenanthroimidazole-based materials, in the fabrication of organic light-emitting diodes (OLEDs). The information is curated for professionals in research and development.
Introduction
Imidazole derivatives are a significant class of materials in the development of organic electronics due to their versatile electronic properties, high thermal stability, and excellent charge-transporting capabilities.[1][2][3] In particular, phenanthroimidazole (PI) derivatives have been extensively explored as blue light-emitting materials in OLEDs.[1] The incorporation of a trifluoromethylphenyl group into the phenanthroimidazole core allows for the tuning of the electronic and photophysical properties, leading to the development of efficient deep-blue emitters.[4]
These materials often exhibit hybridized local and charge transfer (HLCT) characteristics, which can enhance the efficiency of light emission.[1][4] This document focuses on two isomeric derivatives, PPIM-13F and PPIM-23F, as examples of trifluoromethyl-substituted phenanthroimidazole emitters for high-performance OLEDs.[4]
Chemical Structures
The chemical structures of the two isomeric trifluoromethyl-substituted phenanthroimidazole derivatives are presented below. The key difference lies in the attachment position of the trifluoromethylbenzene group to the phenanthroimidazole core.
-
PPIM-13F: Trifluoromethylbenzene attached at the N1 position of the imidazole ring.
-
PPIM-23F: Trifluoromethylbenzene attached at the C2 position of the imidazole ring.
Quantitative Data Summary
The photophysical properties and OLED device performance of PPIM-13F and PPIM-23F are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Band Gap (eV) | Photoluminescence Quantum Yield (PLQY) (%) |
| PPIM-13F | ~350 | 458 | 3.53 | 57.4 |
| PPIM-23F | ~350 | 465 | 3.53 | 59.8 |
Data sourced from reference[4].
Table 2: Electroluminescent (EL) Performance of Non-doped OLEDs
| Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| PPIM-13F | 5.03 | 3.50 | 2.89 | (0.15, 0.10) |
| PPIM-23F | 5.70 | 4.11 | 3.52 | (0.16, 0.13) |
Device Structure: ITO/HATCN (6 nm)/TAPC (25 nm)/TCTA (15 nm)/Emitter (20 nm)/TmPyPB (40 nm)/LiF (1 nm)/Al (120 nm). Data sourced from reference[4].
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Phenanthroimidazole Derivatives
The synthesis of these materials typically involves a multi-step process including a one-pot cyclization reaction followed by a Suzuki coupling reaction.[4]
Protocol for Synthesis of PPIM-13F (Illustrative)
-
One-Pot Cyclization to form PPI-13FBr:
-
In a reaction vessel under a nitrogen atmosphere, combine phenanthrenequinone, an appropriate aromatic amine, 4-bromobenzaldehyde, and ammonium acetate in glacial acetic acid.
-
Reflux the mixture for a specified duration (e.g., 8-12 hours) until the reaction is complete (monitored by TLC).
-
After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried to yield the brominated phenanthroimidazole intermediate (PPI-13FBr).
-
-
Suzuki Coupling Reaction to form PPIM-13F:
-
In a flask, dissolve PPI-13FBr, 4-(trifluoromethyl)phenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent system (e.g., toluene/ethanol/water).
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
After completion, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by vacuum sublimation to obtain the final pure product, PPIM-13F.[4]
-
OLED Device Fabrication and Characterization
The following protocol outlines the fabrication of a multi-layer OLED device using thermal evaporation.
Protocol for OLED Fabrication
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation at a controlled rate (e.g., 1-2 Å/s). The typical device structure is as follows[4]:
-
Hole Injection Layer (HIL): HATCN (6 nm)
-
Hole Transport Layer (HTL): TAPC (25 nm)
-
Electron Blocking Layer (EBL): TCTA (15 nm)
-
Emissive Layer (EML): PPIM-13F or PPIM-23F (20 nm)
-
Electron Transport Layer (ETL): TmPyPB (40 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the electron injection layer, Lithium Fluoride (LiF), at a slower rate (e.g., 0.1 Å/s) to a thickness of 1 nm.
-
Deposit the Aluminum (Al) cathode at a higher rate (e.g., 5-10 Å/s) to a thickness of 120 nm.
-
-
Encapsulation and Characterization:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates with a spectroradiometer.
-
Diagrams
Synthesis Pathway
Caption: Synthesis of trifluoromethyl-substituted phenanthroimidazole derivatives.
OLED Fabrication Workflow
Caption: Workflow for OLED device fabrication.
OLED Device Architecture
Caption: Multi-layer structure of the OLED device.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis.[1][2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the target molecule, this typically involves the reaction of a phenyl-substituted 1,2-dione, a trifluoromethylated aldehyde equivalent, and ammonium acetate.[4]
Q2: What are the typical starting materials for this synthesis?
A2: Common starting materials include:
-
1,2-Dicarbonyl compound: Phenylglyoxal or a derivative.
-
Aldehyde source: Trifluoroacetaldehyde or a hemiacetal equivalent, such as trifluoroacetaldehyde methyl hemiacetal.[4]
-
Ammonia source: Ammonium acetate is widely used as it also acts as a catalyst.[5][6][7]
-
Solvent: Glacial acetic acid is a common solvent for this reaction.[4][7]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly based on the specific reaction conditions, scale, and purification methods. A reported yield for a similar synthesis of a 2-(trifluoromethyl)-1H-imidazole derivative using a Debus-Radziszewski approach was 43%.[4] Optimization of reaction conditions, such as using microwave irradiation or alternative catalysts, can potentially increase yields.[5]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves standard techniques such as:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying imidazole derivatives. A gradient of hexane and ethyl acetate is often used as the eluent.[8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[8]
-
Acid-Base Extraction: For N-alkylated imidazoles, acid-base extraction can be a useful purification technique to remove non-basic impurities.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes improve reaction rates and yields.[5] |
| Decomposition of starting materials or product: The trifluoroacetaldehyde equivalent may be volatile or unstable under the reaction conditions. | Use a hemiacetal or other stable precursor of trifluoroacetaldehyde.[4] Ensure the reaction temperature does not exceed the decomposition point of the reactants or product. | |
| Suboptimal stoichiometry: Incorrect molar ratios of reactants. | Ensure accurate measurement of all reactants. A slight excess of the ammonia source (ammonium acetate) is often used. | |
| Presence of Multiple Products (Side Reactions) | Formation of isomeric imidazoles: If an unsymmetrical 1,2-dicarbonyl is used, regioisomers can form. | For the synthesis of this compound, starting with phenylglyoxal should avoid this issue. |
| Self-condensation of the aldehyde or dicarbonyl compound. | Control the reaction temperature and the rate of addition of the reactants. | |
| Oxidation of the aldehyde. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the aldehyde is sensitive to oxidation. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous work-up solution. | After neutralizing the reaction mixture, extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. | |
| Purification Challenges | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds like imidazoles.[8] |
| Product oiling out during recrystallization. | Try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Representative Protocol for the Synthesis of a this compound Derivative
This protocol is adapted from a patented procedure for a structurally similar compound and can be used as a starting point for the synthesis of this compound.[4]
Materials:
-
1-Phenyl-2-(substituted-phenyl)-1,2-dione (1.0 eq)
-
Trifluoroacetaldehyde methyl hemiacetal (1.1 eq)
-
Ammonium acetate (1.1 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add the 1,2-dione (1.0 eq), trifluoroacetaldehyde methyl hemiacetal (1.1 eq), ammonium acetate (1.1 eq), and glacial acetic acid.
-
Heat the reaction mixture at reflux (approximately 110-120 °C) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the acetic acid until the pH is approximately 9.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Table 1: Example Reactant Quantities and Reported Yield
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| 1-(4-methylthiophenyl)-2-phenyl-1,2-dione | 254.33 | 2 | 512 mg |
| Trifluoroacetaldehyde methyl hemiacetal | 116.06 | 2.2 | 255 mg |
| Ammonium acetate | 77.08 | 2.2 | 170 mg |
| Glacial acetic acid | - | - | 5 mL |
| Product | |||
| 4-[4-(Methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | 372.42 | 0.86 (43% yield) | 320 mg |
Note: This table is based on the synthesis of a derivative and serves as an example. The actual quantities for this compound will depend on the specific starting materials used.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scispace.com [scispace.com]
- 7. ijfmr.com [ijfmr.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the purification of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and actionable solutions to specific issues you may face during your experiments.
1. General Purity Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My final product has low purity. What are the likely impurities? | Common impurities can include unreacted starting materials from the synthesis (e.g., substituted benzaldehyde, ammonia source), reagents, and side-products like isomeric imidazoles.[1][2] The purification method may also introduce contaminants if solvents are not pure or if silica from column chromatography leaches into the final product. |
| How do I choose between column chromatography and recrystallization? | Column Chromatography is ideal for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily products.[3][4] Recrystallization is a highly effective method for purifying solid products that have moderate to high initial purity, as it can efficiently remove small amounts of impurities.[2][5] Often, a combination of both methods is used: initial purification by column chromatography followed by a final polishing step via recrystallization. |
2. Recrystallization Troubleshooting
| Question/Issue | Answer/Troubleshooting Steps |
| My compound will not crystallize from the solution. | 1. Induce Crystallization: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface to create nucleation sites.[6] 2. Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystal growth.[6] 3. Increase Concentration: Carefully evaporate some of the solvent to create a more supersaturated solution. 4. Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to a solution of your compound in a "good" solvent until the solution becomes slightly turbid.[6] |
| My compound "oils out" instead of forming crystals. | This happens when the compound's melting point is lower than the boiling point of the solvent, or the solution is too saturated. 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a small amount of extra solvent. Allow it to cool to room temperature undisturbed before placing it in a cold bath.[6] 2. Adjust Solvent Polarity: The solvent polarity may be too similar to your compound. Try a different solvent system.[6] |
| The crystals form too quickly, resulting in an amorphous powder or trapping impurities. | 1. Slow Down Cooling: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Rapid cooling often traps impurities within the crystal lattice.[6] 2. Use More Solvent: The solution may be too concentrated. Add more solvent to ensure that crystallization occurs from a less supersaturated state.[6] |
| The product is colored, but should be colorless. | Decolorization: Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through celite or filter paper to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[6] |
3. Column Chromatography Troubleshooting
| Question/Issue | Answer/Troubleshooting Steps |
| How do I select the right solvent system (mobile phase)? | The goal is to find a solvent system where the Rf (retention factor) of your target compound on a TLC plate is approximately 0.2-0.4. Use Thin Layer Chromatography (TLC) to test different solvent mixtures (e.g., varying ratios of ethyl acetate in hexane) to find the optimal polarity for good separation from impurities.[3] |
| My compound runs through the column too quickly (high Rf). | The mobile phase is too polar. Decrease the proportion of the polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system). |
| My compound is stuck at the top of the column (low Rf). | The mobile phase is not polar enough. Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system). |
| The separation between my compound and an impurity is poor. | 1. Optimize Solvent System: Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values. |
| The bands on the column are streaking or tailing. | 1. Sample Overload: You may have loaded too much crude material onto the column. Use a wider column or less sample. 2. Insolubility: The compound may be slightly insoluble in the mobile phase. Try a different solvent system. 3. Acidity/Basicity: The compound may be interacting too strongly with the silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes help. |
Data Presentation: Purification Parameters
The following table summarizes common solvent systems used for the purification of imidazole derivatives. The optimal system for this compound should be determined empirically using TLC.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate / n-hexane (e.g., 1:9 ratio) | [3] |
| Column Chromatography | Silica Gel | Hexane / Ethyl acetate (gradient from 98:2 to 80:20) | [7] |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (for more polar compounds) | [2] |
| Recrystallization | - | 90% Ethanol | [5] |
| Recrystallization | - | Ethanol / Acetic Acid Mixture | [2] |
| Recrystallization | - | Acetone | [8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.[3][4][9]
-
Slurry Preparation: In a fume hood, prepare a slurry by mixing silica gel with your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Stir gently to remove air bubbles.[10]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[4]
-
Add a thin layer of sand.[10]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[3]
-
Allow the solvent to drain until its level is just above the top of the silica. Add another thin layer of sand on top to protect the silica bed.[3]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.[11]
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation of components by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing the target compound.[5][6]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, acetone, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Perform a hot filtration to remove the charcoal.[6]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Troubleshooting guide for column chromatography separation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
identifying and minimizing byproducts in 2-Phenyl-4-(trifluoromethyl)-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is a variation of the Debus-Radziszewski reaction. This is a one-pot, multi-component reaction that typically involves the condensation of benzaldehyde, a trifluoromethylated α-haloketone (such as 3-bromo-1,1,1-trifluoroacetone), and a source of ammonia, most commonly ammonium acetate.[1] The reaction is often carried out in a suitable solvent like ethanol or acetic acid under reflux conditions.
Q2: I am not getting the desired product yield. What are the common causes for low yield in this synthesis?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the benzaldehyde and the trifluoromethylated α-haloketone. Impurities in these reagents can lead to unwanted side reactions.
-
Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently. Ensure that the reaction mixture is maintained at the appropriate reflux temperature for a sufficient duration.
-
Ammonia Source: Ammonium acetate is a common source of ammonia in this reaction. Using an insufficient amount or decomposed ammonium acetate can limit the reaction.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has reached completion.
Q3: What are the potential byproducts in the synthesis of this compound?
A3: While specific byproduct analysis for this exact synthesis is not extensively documented in publicly available literature, based on the Radziszewski reaction mechanism, several types of byproducts can be anticipated:
-
Unreacted Starting Materials: Benzaldehyde, 3-bromo-1,1,1-trifluoroacetone, and their degradation products may be present in the crude product.
-
Intermediates: The reaction proceeds through various intermediates, such as a diimine formed from the dicarbonyl compound and ammonia. Incomplete reaction could leave these intermediates in the final mixture.
-
Isomeric Products: Depending on the specific reaction conditions and the nature of the dicarbonyl compound, the formation of regioisomers could be possible, although with a symmetric diketone this is less of an issue. The strong electron-withdrawing nature of the trifluoromethyl group can influence the regiochemical outcome in reactions with unsymmetrical precursors.[2]
-
Products from Side Reactions of Benzaldehyde: Under the reaction conditions, benzaldehyde can undergo self-condensation or other side reactions, leading to impurities.[3]
Q4: How can I purify the crude this compound?
A4: Purification of the final product is crucial to remove byproducts and unreacted starting materials. The following techniques are commonly employed for the purification of imidazole derivatives:
-
Recrystallization: This is a primary method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from impurities with different polarities. A gradient of solvents, such as hexane and ethyl acetate, is typically used.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to deprotonate the imidazole, which can then be extracted back into an organic solvent.
Q5: What analytical techniques are suitable for identifying the product and potential byproducts?
A5: A combination of analytical techniques is recommended for the comprehensive analysis of the synthesized this compound and any accompanying impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation of the desired product and for identifying byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the product and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common setup.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry can provide molecular weight information for the main product and any impurities, aiding in their identification.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Purity of starting materials is low. | Verify the purity of benzaldehyde and 3-bromo-1,1,1-trifluoroacetone using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. |
| Insufficient reaction temperature. | Ensure the reaction is heated to the appropriate reflux temperature. Use a high-boiling solvent if necessary and monitor the internal temperature. | |
| Inadequate amount or quality of ammonium acetate. | Use a fresh batch of ammonium acetate and consider using a molar excess. | |
| Reaction time is too short. | Monitor the reaction progress by TLC. Continue heating until the starting materials are consumed. | |
| Multiple Spots on TLC of Crude Product | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry. |
| Formation of byproducts. | Adjust reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired product. | |
| Isomer formation. | If using an unsymmetrical dicarbonyl, consider reaction conditions that favor the desired regioisomer.[2] | |
| Difficulty in Purifying the Product | Product and impurities have similar polarities. | For column chromatography, try different solvent systems or use a different stationary phase. Consider preparative HPLC for difficult separations. |
| Product is an oil or does not crystallize easily. | Attempt to form a salt of the imidazole (e.g., with HCl or p-toluenesulfonic acid) which may be more crystalline. The free base can be regenerated after purification. | |
| Product is contaminated with highly polar impurities. | An acid-base extraction can be effective in removing non-basic polar impurities. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a one-pot reaction is provided below.
Synthesis of this compound
-
Materials:
-
Benzaldehyde
-
3-Bromo-1,1,1-trifluoroacetone
-
Ammonium acetate
-
Glacial acetic acid or Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and 3-bromo-1,1,1-trifluoroacetone (1 equivalent) in glacial acetic acid or ethanol.
-
Add ammonium acetate (at least 3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: General workflow for the synthesis of this compound.
References
overcoming scalability issues in the production of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the synthesis and scale-up of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. This resource provides researchers, chemists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for large-scale production?
A1: Several synthetic routes exist for substituted imidazoles. For scalability, multi-component reactions (MCRs) are often preferred due to their high atom economy, reduced number of unit operations (synthesis and isolation steps), and often milder conditions. The Debus-Radziszewski synthesis and its modern variations are particularly relevant.[1][2] These methods typically involve the condensation of three components: an aldehyde (benzaldehyde), a 1,2-dicarbonyl compound (a precursor for the 4-(trifluoromethyl) fragment like 3-bromo-1,1,1-trifluoroacetone), and an ammonia source (like ammonium acetate).[1][3] The Van Leusen imidazole synthesis is also a powerful method but may involve more expensive reagents like TosMIC (tosylmethyl isocyanide), potentially posing a cost challenge at scale.[4][5]
Q2: My reaction yield is consistently low when moving from bench to pilot scale. What are the likely causes and how can I optimize it?
A2: Low yields during scale-up can stem from several factors, including inefficient mixing, poor temperature control, or mass transfer limitations. Key optimization strategies include:
-
Stoichiometry: Ensure precise molar ratios of reactants. An excess of the ammonia source (e.g., ammonium acetate) is often used to drive the reaction to completion.
-
Temperature Control: Monitor the internal reaction temperature closely. Exothermic events can lead to byproduct formation. A gradual ramp-up to the target temperature is advisable.
-
Catalyst Screening: While many MCRs can proceed with a simple acid catalyst (like acetic acid) or even autocatalytically, screening for a more efficient and recyclable catalyst, such as solid-supported acids, can improve yield and simplify work-up.[6]
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. While acetic acid is a common solvent/catalyst, exploring higher-boiling polar aprotic solvents might improve solubility and reaction kinetics.[1]
Q3: I am struggling with the purification of the final product. What are the common impurities and how can I remove them effectively at a larger scale?
A3: At scale, column chromatography is generally not feasible. Crystallization is the preferred method for purification.[7] Common impurities include unreacted starting materials and byproducts from side reactions.
-
Impurity Profile: Identify the major impurities using techniques like LC-MS. Common byproducts in the Radziszewski synthesis can include partially condensed intermediates.[8]
-
Crystallization: This is a highly effective technique for purifying solid imidazole derivatives.[7] Perform a solvent screen to find a system that provides high recovery of the desired product with good impurity rejection. Common solvent/anti-solvent systems include ethanol/water, ethyl acetate/heptane, or toluene/heptane.
-
pH Adjustment: The imidazole core is basic. Adjusting the pH of the aqueous work-up can help remove acidic or basic impurities. The product can be precipitated from an acidic solution by basification.
Q4: The reaction generates significant byproducts. How can I improve selectivity?
A4: Byproduct formation is often linked to reaction conditions. In a multi-component synthesis of substituted imidazoles, the choice of catalyst can significantly influence the selectivity between the desired trisubstituted product and potential tetrasubstituted byproducts.[6]
-
Controlled Addition: Add reagents, especially the aldehyde, portion-wise or via a syringe pump to maintain a low concentration and minimize self-condensation or other side reactions.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can often improve selectivity by favoring the desired kinetic product. Perform a temperature screening study (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.
Q5: Are there specific safety considerations for scaling up the synthesis of a trifluoromethylated compound?
A5: Yes. The trifluoromethyl (-CF3) group is generally stable, but the reagents used to introduce it can be hazardous.[9][10] If using trifluoroacetic acid or its derivatives, be aware of their corrosive nature. More importantly, many fluorination and trifluoromethylation reactions can be highly exothermic.[11]
-
Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) on the reaction mixture to understand the thermal profile and identify any potential for runaway reactions.
-
Reagent Handling: Use appropriate personal protective equipment (PPE) when handling corrosive acids or reactive trifluoromethylating agents.
-
Off-Gassing: Be aware of potential off-gassing. Reactions involving ammonium acetate can release ammonia. Ensure adequate ventilation and consider a scrubbing system for large-scale operations.
Troubleshooting and Optimization Guides
Guide 1: Low Yield and Purity Issues
This guide provides a systematic approach to diagnosing and resolving common issues related to low yield and product impurity during the scale-up process.
Table 1: Troubleshooting Low Yield and Purity
| Symptom | Potential Cause | Recommended Action |
| Low Conversion (Starting Material Remains) | 1. Insufficient reaction time or temperature.2. Poor mixing.3. Catalyst deactivation. | 1. Increase reaction time or incrementally raise the temperature.2. Ensure adequate agitation; check impeller design and speed for the reactor scale.3. Use a fresh batch of catalyst or increase catalyst loading. |
| Multiple Byproducts Observed | 1. Reaction temperature is too high.2. Incorrect stoichiometry or order of addition.3. Air/moisture sensitivity. | 1. Lower the reaction temperature.2. Re-verify reactant molar ratios. Try slow/controlled addition of the most reactive component.3. Run the reaction under an inert atmosphere (e.g., Nitrogen). |
| Product Lost During Work-up | 1. Product has partial solubility in the aqueous phase.2. Emulsion formation during extraction.3. Premature precipitation. | 1. Adjust the pH of the aqueous layer to suppress product ionization (for imidazole, pH > 8).2. Add brine (saturated NaCl solution) to break emulsions.3. Ensure the product is fully dissolved in the organic solvent before separation. |
| Difficulty in Crystallization | 1. Product is an oil or low-melting solid.2. Presence of impurities inhibiting crystal formation. | 1. Attempt to crystallize as a salt (e.g., hydrochloride or tosylate).2. Perform a pre-purification step like an activated carbon treatment or a simple filtration through a silica plug before crystallization. |
Logic Diagram: Troubleshooting Low Yield
This diagram outlines a logical workflow for addressing low reaction yields.
Caption: A logical workflow for troubleshooting low yield issues.
Experimental Protocols
Protocol: Scalable One-Pot Synthesis of this compound
This protocol is based on a modified Debus-Radziszewski multi-component reaction, which is well-suited for scale-up.
Materials:
| Reagent | Molar Eq. |
| Benzaldehyde | 1.0 |
| 3-Bromo-1,1,1-trifluoroacetone | 1.0 |
| Ammonium Acetate | 2.5 - 3.0 |
| Glacial Acetic Acid (Solvent) | 5 - 10 vol |
Procedure:
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the glacial acetic acid (5-10 volumes relative to benzaldehyde).
-
Reagent Charging: Under moderate agitation, add ammonium acetate (2.5-3.0 eq.), benzaldehyde (1.0 eq.), and 3-bromo-1,1,1-trifluoroacetone (1.0 eq.).
-
Reaction: Heat the mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent (benzaldehyde or the bromo-ketone) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (10-20 volumes), which may cause the product to precipitate.
-
Neutralization: Slowly add a base (e.g., 30% aqueous ammonia or 50% NaOH) to the aqueous slurry with vigorous stirring and cooling to neutralize the acetic acid to a final pH of 8-9.
-
Isolation: Filter the precipitated solid and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure this compound.
Diagram: Synthetic Workflow
This diagram illustrates the key stages in the production process.
Caption: General experimental workflow for imidazole synthesis.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,4-Disubstituted Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-disubstituted imidazoles. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4-disubstituted imidazoles?
A1: Several methods are widely used for the synthesis of 2,4-disubstituted imidazoles. The most common include:
-
Condensation of α-haloketones with amidines: This is a classic and versatile method.[1][2]
-
Nickel-catalyzed cyclization of amido-nitriles: A modern approach that offers good functional group tolerance.[1]
-
Catalyst-free [3+2] cyclization of vinyl azides with amidines: This method avoids the use of a metal catalyst.[2]
-
Debus-Radziszewski synthesis: A multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4][5]
Q2: How do I choose the best synthetic method for my target molecule?
A2: The choice of method depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups on your substrates.
-
The condensation of α-haloketones with amidines is a good starting point for many targets due to the ready availability of the starting materials.[1][6]
-
Nickel-catalyzed cyclization is advantageous when dealing with sensitive functional groups.[1]
-
The catalyst-free cycloaddition is suitable when metal contamination is a concern.[2]
-
The Debus-Radziszewski synthesis is useful for preparing tri-substituted imidazoles, which can be adapted for di-substituted analogs.[4][5]
Q3: What are the typical yields for the synthesis of 2,4-disubstituted imidazoles?
A3: Yields can vary significantly depending on the chosen method, the specific substrates, and the reaction conditions. However, with optimized protocols, good to excellent yields are achievable. For the condensation of α-haloketones with amidines, yields often range from 83-91% with high purity, sometimes without the need for column chromatography.[2] Catalyst-free methods using vinyl azides and amidines have also reported yields up to 89%.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2,4-disubstituted imidazoles.
Low Yield or No Reaction
Q4: My reaction yield is very low. What are the possible causes and how can I improve it?
A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For the condensation of α-haloketones and amidines, a mixture of tetrahydrofuran (THF) and water is often optimal, as it helps to solubilize both the polar amidine and the less polar α-haloketone.[1] Anhydrous conditions with bases like potassium tert-butoxide or potassium carbonate in solvents such as THF, DMF, or acetonitrile have been reported to give low yields.[1]
-
Base: The base plays a critical role. For the amidine and α-haloketone condensation, potassium bicarbonate is often the base of choice as it is mild enough to avoid decomposition of the α-haloketone while still neutralizing the acid formed during the reaction.[1] Stronger bases may lead to side reactions.
-
Temperature: The reaction temperature can significantly impact the rate and yield. For the condensation reaction, vigorous reflux is often recommended.[2]
-
-
Reagent Quality:
-
Ensure the purity of your starting materials. Impurities in the amidine or α-haloketone can interfere with the reaction.
-
α-Haloketones can be unstable, especially under basic conditions.[1] Use fresh or properly stored reagents.
-
-
Reaction Time:
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
-
Q5: I am not getting any product. What should I check?
A5: If there is no product formation, consider the following:
-
Incorrect Reagents: Double-check that you have used the correct starting materials and reagents.
-
Catalyst Inactivity: If your chosen method requires a catalyst (e.g., Ni-catalyzed synthesis), ensure that the catalyst is active.
-
Reaction Setup: Verify that the reaction is set up correctly and that the temperature is being maintained at the desired level.
-
Amidine Salt: If you are using an amidine salt (e.g., hydrochloride), ensure that a sufficient amount of base is used to liberate the free amidine for the reaction.
Side Product Formation
Q6: I am observing significant side product formation. What are the common side products and how can I minimize them?
A6: Side product formation is a common issue. Here are some frequent side products and strategies to mitigate them:
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N-Alkylation: If the reaction conditions are too harsh or if there are electron-donating groups on the imidazole ring, N-alkylation of the product can occur.[2] To minimize this, use a milder base and avoid excessively high temperatures.
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Formation of Oxazoles: In some multi-component reactions, oxazoles can form as byproducts. This can sometimes be suppressed by using a large excess of the amine or ammonia source.
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Decomposition of Starting Materials: As mentioned, α-haloketones can decompose in the presence of strong bases. Using a mild base like potassium bicarbonate can help prevent this.[1]
Purification Challenges
Q7: I am having difficulty purifying my 2,4-disubstituted imidazole. What are the best purification techniques?
A7: Purification can be challenging, but several techniques can be effective:
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Recrystallization: This is often the preferred method for obtaining highly pure crystalline products, and in some optimized protocols, it is the only purification step needed.[2] A detailed protocol for recrystallization can be found in the Experimental Protocols section.
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Column Chromatography: Silica gel column chromatography is a common method for purifying imidazole derivatives. However, the basic nature of the imidazole ring can sometimes lead to tailing on the acidic silica gel. To address this, you can:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
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Use a different stationary phase, such as neutral or basic alumina.[7]
-
-
Acid-Base Extraction: This technique can be very effective for separating the basic imidazole product from non-basic impurities. A detailed protocol is provided in the Experimental Protocols section.
Regioselectivity Issues
Q8: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A8: The formation of regioisomers, such as 2,4- and 2,5-disubstituted imidazoles, can be a problem.
-
Electronic Effects: The electronic properties of the substituents on your starting materials can influence the regiochemical outcome. For example, the strong electron-withdrawing nature of a trifluoromethyl group can direct the reaction pathway.[8]
-
Reaction Conditions: Modifying the solvent, temperature, or catalyst can sometimes influence the regioselectivity. It is often a matter of empirical optimization for a specific set of substrates.
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Analytical Distinction: To optimize for a specific regioisomer, you first need to be able to distinguish between them. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and where applicable ¹⁹F) is a powerful tool for this purpose. Two-dimensional NMR techniques like NOESY and HMBC can provide definitive structural assignments.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-Disubstituted Imidazoles via Condensation of Amidines and α-Haloketones.
| Entry | Amidine | α-Haloketone | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzamidine HCl | 2-Bromoacetophenone | K₂CO₃ | DMF | 80°C | 12 | 65 | [1] (hypothetical example based on general literature) |
| 2 | Benzamidine HCl | 2-Bromoacetophenone | NaHCO₃ | EtOH/H₂O | Reflux | 8 | 78 | [1] (hypothetical example based on general literature) |
| 3 | Benzamidine HCl | 2-Bromoacetophenone | KHCO₃ | THF/H₂O | Reflux | 6 | 91 | [1][6] |
| 4 | 4-Methoxybenzamidine HCl | 2-Chloroacetophenone | KHCO₃ | THF/H₂O | Reflux | 5 | 88 | [1][6] |
| 5 | Pyridin-3-carboximidamide HCl | Chloroacetone | KHCO₃ | THF/H₂O | Reflux | 2 | 83 | [1] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,4-Disubstituted Imidazoles via Condensation of Amidines and α-Haloketones[1][6]
This protocol describes a scalable and high-yielding synthesis that often produces a product of high purity without the need for column chromatography.
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Potassium bicarbonate (4.0 equiv)
-
α-Haloketone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amidine hydrochloride, potassium bicarbonate, THF, and water (a common ratio is 4:1 THF:water).
-
Heat the mixture to a vigorous reflux.
-
Dissolve the α-haloketone in a minimal amount of THF.
-
Add the α-haloketone solution dropwise to the refluxing mixture over 30 minutes.
-
Continue to heat at reflux for 2-18 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure.
-
The product will often precipitate from the remaining aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. If further purification is needed, recrystallization is often effective.
Protocol 2: Purification by Recrystallization[7]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction[7]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The non-basic impurities will remain in the organic layer.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. The neutral imidazole product will precipitate out if it is insoluble in water.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If it is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
degradation pathways of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that can degrade this compound?
A1: Based on the general stability of imidazole-containing compounds, this compound is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The extent of degradation depends on the severity of the conditions (e.g., pH, temperature, light intensity).
Q2: What are the most likely degradation pathways for this molecule under hydrolytic (acidic and alkaline) conditions?
A2: Under acidic conditions, the imidazole ring is relatively stable due to protonation, which can inhibit hydrolysis. However, under forced acidic conditions (high temperature and strong acid), cleavage of the imidazole ring may occur. In alkaline conditions, the imidazole ring can be susceptible to nucleophilic attack, potentially leading to ring-opening.[1][2]
Q3: How does the trifluoromethyl group affect the degradation of the molecule?
A3: The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the imidazole ring. It may affect the pKa of the imidazole nitrogen, influencing its protonation state in acidic solutions and its susceptibility to nucleophilic attack in basic solutions.
Q4: What are the expected products of oxidative degradation?
A4: Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. For some imidazole derivatives, oxidation can result in the formation of dicarboxylic acids.[3]
Q5: Is this compound sensitive to light?
A5: Yes, imidazole derivatives are often sensitive to photodegradation.[4] Exposure to UV or high-intensity visible light can induce photo-oxidation or other rearrangements, leading to the formation of various degradation products.
Troubleshooting Guides
Issue 1: Inconsistent degradation profiles in acidic stress studies.
-
Possible Cause: The protonation state of the imidazole ring can vary significantly with small changes in pH, affecting its stability.
-
Troubleshooting Steps:
-
Precisely control and buffer the pH of your stress solutions.
-
Ensure consistent temperature control, as hydrolysis is temperature-dependent.
-
Analyze samples at multiple time points to understand the degradation kinetics.
-
Issue 2: Multiple, unidentified peaks in the chromatogram after oxidative stress testing.
-
Possible Cause: Oxidation can produce a complex mixture of degradation products.
-
Troubleshooting Steps:
-
Use a gradient elution method in your HPLC analysis to improve the separation of polar and non-polar degradants.
-
Employ LC-MS/MS to obtain mass spectral data for the unknown peaks to aid in their identification.
-
Compare the chromatograms of the stressed sample with those of a placebo and a control sample (without the oxidizing agent) to distinguish between drug degradants and matrix effects.
-
Issue 3: Low or no degradation observed under thermal stress.
-
Possible Cause: The compound may be thermally stable at the tested temperature.
-
Troubleshooting Steps:
-
Gradually increase the temperature in increments (e.g., 10 °C) to find the onset of degradation.
-
Ensure the compound is tested in both solid and solution states, as stability can differ.
-
Prolong the exposure time to the elevated temperature.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data from forced degradation studies on this compound to illustrate typical outcomes.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants |
| Acidic | 0.1 M HCl | 24 hours | 80 °C | ~5% | Minor ring-opened products |
| Alkaline | 0.1 M NaOH | 8 hours | 60 °C | ~15% | Imidazole ring-opened products |
| Oxidative | 3% H₂O₂ | 4 hours | Room Temp | ~25% | N-oxides, hydroxylated species |
| Thermal (Solid) | Dry Heat | 48 hours | 100 °C | < 2% | Minimal degradation |
| Thermal (Solution) | Water | 24 hours | 80 °C | ~8% | Hydrolytic products |
| Photolytic (Solution) | UV Light (254 nm) | 12 hours | Room Temp | ~20% | Photo-oxidized products, isomers |
Experimental Protocols
1. Acidic Degradation:
-
Objective: To assess the degradation of the compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration of the drug.
-
Incubate the solution at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 24 hours).
-
At predetermined time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Alkaline Degradation:
-
Objective: To evaluate the stability of the compound in a basic medium.
-
Procedure:
-
Prepare a stock solution of the compound as described for the acidic degradation study.
-
Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 8 hours).
-
At predetermined time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation:
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound.
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature or a slightly elevated temperature and protect it from light.
-
Monitor the degradation over several hours.
-
At each time point, quench the reaction if necessary (e.g., by adding sodium bisulfite) and analyze by HPLC.
-
4. Thermal Degradation:
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Procedure (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 100 °C).
-
After a specified duration (e.g., 48 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Procedure (Solution State):
-
Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).
-
Incubate the solution at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points by HPLC.
-
5. Photolytic Degradation:
-
Objective: To evaluate the photostability of the compound.
-
Procedure:
-
Prepare a solution of the compound in a photochemically transparent solvent (e.g., water, acetonitrile, or methanol).
-
Expose the solution to a controlled light source (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
Visualizations
References
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on achieving regioselectivity in the synthesis of substituted imidazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted imidazoles, with a focus on controlling the formation of regioisomers.
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer:
The Debus-Radziszewski synthesis is a powerful method for creating polysubstituted imidazoles. However, the use of unsymmetrical 1,2-dicarbonyls can often lead to a lack of regioselectivity. Here are several strategies to enhance the formation of the desired regioisomer:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the reaction can proceed without a catalyst, employing various Lewis and Brønsted acids can improve both yield and selectivity. Experimenting with different catalysts, such as CuI, CuCl2·2H2O, or zeolites, may favor the formation of one regioisomer over the other.[1]
-
Reaction Conditions: Optimizing reaction parameters is crucial.
-
Temperature: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of a single isomer.
-
Microwave Irradiation: The use of microwave irradiation has been shown to not only reduce reaction times but also improve yields in Debus-Radziszewski type reactions.[1]
-
-
Steric Hindrance: The steric bulk of the substituents on the dicarbonyl compound and the aldehyde can direct the cyclization. A bulkier substituent will generally favor the formation of the less sterically hindered product.
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. A systematic screening of solvents with varying polarities is recommended.
Problem 2: I am struggling to synthesize a specific 1,4-disubstituted imidazole without contamination from the 1,5-isomer.
Answer:
Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging. A multi-step, stepwise synthesis often provides better control than one-pot multicomponent reactions. A successful approach involves the synthesis of a 2-azabuta-1,3-diene intermediate from a glycine derivative, which then undergoes a transamination and cyclization sequence to yield the desired 1,4-disubstituted imidazole with high regioselectivity.[1] This method is particularly effective for preparing compounds that are difficult to access through traditional routes.[1]
Problem 3: My N-alkylation of a 4(5)-substituted imidazole is resulting in a mixture of N1 and N3 alkylated products. How can I direct the alkylation to a specific nitrogen?
Answer:
The two nitrogen atoms in the imidazole ring have similar reactivity, often leading to a mixture of N-alkylated regioisomers. To improve selectivity, consider the following:
-
Steric Effects: A bulky substituent at the C4(5) position can hinder the approach of the alkylating agent to the adjacent N3 nitrogen, thereby favoring alkylation at the less sterically hindered N1 position.
-
Electronic Effects: The electronic nature of the substituent at the C4(5) position plays a significant role. An electron-withdrawing group will decrease the nucleophilicity of the adjacent N3 nitrogen, promoting alkylation at the N1 position. Conversely, an electron-donating group can lead to a mixture of products.
-
Protecting Groups: A strategy involving the use of a protecting group can provide excellent regiocontrol. For instance, the imidazole can be protected at the N1 position, followed by substitution at another position on the ring. Subsequent removal of the protecting group allows for selective functionalization of the N1 nitrogen.
-
Directed C-H Functionalization: In some cases, a directing group can be installed to facilitate C-H activation at a specific position, which can then be converted to the desired substituent, offering an alternative route to specific substitution patterns.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that govern regioselectivity in imidazole synthesis?
A1: Regioselectivity in imidazole synthesis is primarily controlled by a combination of:
-
Steric Factors: The size of the substituents on the starting materials can dictate the regiochemical outcome by favoring reaction pathways that minimize steric hindrance.
-
Electronic Factors: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of different positions on the reactants, thereby directing the course of the reaction.
-
Reaction Mechanism: The inherent mechanism of the chosen synthetic route (e.g., Debus-Radziszewski, Marckwald, Wallach) plays a crucial role in determining the final substitution pattern.
-
Reaction Conditions: Parameters such as the catalyst, solvent, temperature, and reaction time can all be optimized to favor the formation of a specific regioisomer.[1]
Q2: Which named reactions for imidazole synthesis are known for good regiocontrol?
A2: Several named reactions offer good to excellent regiocontrol under specific conditions:
-
Marckwald Synthesis: This method, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is particularly effective for synthesizing imidazoles with specific substitution patterns, especially when using symmetrical starting materials.[1]
-
Wallach Synthesis: The Wallach synthesis is useful for preparing N-substituted imidazoles. It involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride, followed by reduction.
-
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to produce 1,4- or 1,5-disubstituted imidazoles with good regioselectivity.
Q3: How does the choice of catalyst impact regioselectivity?
A3: The catalyst can play a pivotal role in directing the regiochemical outcome. In multicomponent reactions, certain catalysts can selectively activate one of the reactants or stabilize a particular transition state, leading to the preferential formation of one regioisomer. For example, in the Debus-Radziszewski synthesis, Lewis acids can be employed to activate carbonyl groups, influencing the initial condensation steps and thereby the final regioselectivity, particularly when using unsymmetrical dicarbonyls.[1]
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles in a Debus-Radziszewski Type Reaction
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Acetic Acid | 5 | 75 |
| 2 | L-proline (10) | Acetic Acid | 2 | 92 |
| 3 | CuI (10) | Ethanol | 3 | 88 |
| 4 | ZrCl4 (15) | Acetonitrile | 4 | 85 |
| 5 | Yb(OTf)3 (5) | Dichloromethane | 3.5 | 90 |
This table summarizes representative data and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Regioselectivity in the N-Alkylation of 4(5)-Methylimidazole with Methanol over Zeolite Catalysts
| Catalyst | Temperature (°C) | 1,4-Dimethylimidazole (%) | 1,5-Dimethylimidazole (%) |
| Y-Zeolite | 300 | 15 | 85 |
| Beta-Zeolite | 300 | 80 | 20 |
This table illustrates the influence of catalyst structure on the regioselectivity of N-alkylation.[2]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via a 2-Azabutadiene Intermediate
This protocol describes a two-step synthesis that provides high regioselectivity for 1,4-disubstituted imidazoles.
Step 1: Synthesis of the 2-Azabutadiene Intermediate
-
To a solution of a glycine derivative (1.0 equiv) in a suitable solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (2.2 equiv).
-
Heat the reaction mixture to reflux (e.g., 110 °C) and monitor the reaction progress by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the 1,4-Disubstituted Imidazole
-
Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add the desired primary amine (e.g., aniline or a substituted aniline) (1.1 equiv).
-
Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by crystallization or column chromatography to obtain the pure 1,4-disubstituted imidazole.
Protocol 2: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 equiv), the aldehyde (e.g., benzaldehyde) (1.0 equiv), and a source of ammonia (e.g., ammonium acetate) (5-10 equiv).
-
Add a suitable solvent, such as glacial acetic acid.
-
Heat the mixture to reflux with stirring for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in imidazole synthesis.
Caption: Reaction pathways in the Debus-Radziszewski synthesis leading to different regioisomers.
References
troubleshooting common problems in trifluoromethylation reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments. The introduction of a trifluoromethyl (-CF3) group is a key strategy in medicinal chemistry to improve properties like metabolic stability, lipophilicity, and binding affinity.[1] This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address challenges encountered during these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your trifluoromethylation experiments.
Issue 1: Low to No Yield of the Desired Product
Question: My reaction is giving a low yield or failing completely. What are the common causes and how can I resolve this?
Answer: Low or no yield is a frequent problem that can arise from several factors related to reagents, catalysts, solvents, and reaction conditions.
Potential Causes and Solutions:
-
Inactive or Inappropriate Initiator/Catalyst: The choice and quality of the initiator are critical.
-
Moisture-Sensitive Initiators: Fluoride sources like tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are highly effective for activating reagents like TMSCF3 (Ruppert-Prakash reagent) but are extremely sensitive to moisture.[1][2] Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.[1][2]
-
Non-Fluoride Initiators: While less sensitive to moisture, the activity of initiators like K₂CO₃ and K₃PO₄ can be highly dependent on the solvent.[1] DMF has been shown to significantly improve reaction rates and yields with these catalysts.[1]
-
Insufficient Catalyst Loading: Inadequate catalyst amounts can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be necessary.[1]
-
-
Poor Reagent Quality or Decomposition:
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture and can decompose over time, especially if not stored properly under an inert atmosphere at 2-8°C.[2][3] If you suspect reagent degradation, it is best to use a fresh bottle.[2]
-
Togni's Reagents: Togni's reagent II is metastable at room temperature and can undergo exothermic decomposition when heated above its melting point.[4] It can also react violently with strong acids and bases.[4] Proper storage and handling are crucial.
-
Langlois' Reagent (CF₃SO₂Na): This reagent is a stable solid but its effectiveness is dependent on the successful generation of the CF₃ radical, which can be influenced by the choice of oxidant and reaction conditions.[5][6]
-
-
Sub-optimal Solvent: The choice of solvent can significantly impact the reaction's success.
-
For reactions with TMSCF₃, THF is a common solvent, but reactions can be slow. In such cases, switching to a more polar aprotic solvent like DMF can accelerate the reaction.[1]
-
For certain 1,3-dipolar cycloadditions, low polarity solvents like 1,2-dichloroethane (DCE) have been shown to be optimal.[7]
-
-
Low Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations.[1] For less reactive substrates, you may need to increase the reaction temperature, prolong the reaction time, or use a more potent initiator system.[3]
-
Reaction Stalling: This can occur due to catalyst deactivation, often by moisture, or the presence of inhibitors. Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and that all solvents and reagents are anhydrous.[1]
Issue 2: Formation of Silyl Enol Ether Byproduct with Enolizable Ketones
Question: I am working with an enolizable ketone and observe significant formation of a silyl enol ether byproduct. How can I minimize this side reaction?
Answer: The formation of silyl enol ethers is a common competing pathway, particularly with basic initiators.[1][3] This happens when the generated trifluoromethyl anion (CF₃⁻) acts as a base and deprotonates the α-carbon of the ketone.[1]
Solutions:
-
Use Milder, Non-Basic Initiators: For substrates sensitive to bases, non-fluoride catalysts like K₂CO₃, Cs₂CO₃, or K₃PO₄ in DMF are excellent alternatives.[1] They are less basic than alkoxides and avoid the need for strictly fluoride-free workups.[1]
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor nucleophilic addition over deprotonation.[3]
-
Use a Lewis Acid: The addition of a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack and potentially outcompeting the enolization pathway.[2]
Issue 3: Undesired Side Reactions in Radical Trifluoromethylation
Question: My radical trifluoromethylation reaction is producing a mixture of products and undesired byproducts. What are the likely side reactions and how can I improve selectivity?
Answer: Radical trifluoromethylations, while powerful, can sometimes suffer from a lack of selectivity and the formation of byproducts.
Common Side Reactions and Solutions:
-
Mixtures of Regioisomers: In the trifluoromethylation of arenes, especially with electron-rich substrates, mixtures of ortho, meta, and para isomers can be formed.[5] Modifying the directing group on the arene or changing the radical generation method may improve regioselectivity.
-
Aryl Iodination: In photoredox catalysis using CF₃I, competitive aryl iodination can occur, reducing the efficiency of the desired trifluoromethylation.[8] Switching to a different CF₃ source, such as triflyl chloride, can circumvent this issue.[8][9]
-
Dimerization and Decomposition: In 1,3-dipolar cycloadditions, rapid generation of the nitrile imine dipole can lead to dimerization and decomposition.[7] Using an insoluble base like K₂CO₃ allows for the slow and controlled generation of the dipole, minimizing these side reactions.[7]
-
Formation of CF₃H: Abstraction of a hydrogen atom by the trifluoromethyl radical can lead to the formation of fluoroform (CF₃H).[6] This can be minimized by ensuring the reaction medium does not contain readily abstractable hydrogen atoms.
Quantitative Data Summary
The following tables provide a summary of quantitative data for optimizing trifluoromethylation reactions.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde with TMSCF₃ in DMF
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| TBAF | 5 | >95 |
| CsF | 5 | >95 |
| K₂CO₃ | 5 | 92 |
| K₃PO₄ | 5 | 85 |
| Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free catalytic systems.[1] This table highlights the high efficiency of simple, non-fluoride catalysts in a polar aprotic solvent like DMF.[1] |
Table 2: Optimization of Base for Trifluoromethylation of Chalcone with TMSCF₃
| Base | Yield of 1,2-adduct (%) |
| KHF₂ | 52 |
| KOH | 55 |
| t-BuOK | 60 |
| Cs₂CO₃ | 94 |
| Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
Materials:
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde to a flame-dried or oven-dried flask equipped with a magnetic stir bar.[3]
-
Seal the flask with a septum and purge with the inert gas.[3]
-
Add anhydrous THF via syringe to dissolve the aldehyde.[3]
-
Cool the mixture to 0 °C using an ice-water bath.[3]
-
Add TMSCF₃ via syringe to the stirred solution.[3]
-
Slowly add the TBAF solution dropwise over 2 minutes.[3]
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
The resulting product is the silyl ether. For hydrolysis, dissolve the crude material in THF, add 1M HCl, and stir at room temperature for 1 hour.[3]
-
Purify the crude product by flash column chromatography.
Protocol 2: C-H Trifluoromethylation of an Arene with Langlois Reagent (CF₃SO₂Na)
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[11]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[11]
-
Stir the reaction at room temperature for 12-24 hours.[11]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.[11]
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[11]
Visualizations
The following diagrams illustrate key concepts and workflows in trifluoromethylation reactions.
Caption: Classification of common trifluoromethylation reagents.
Caption: A decision tree for troubleshooting common TMSCF3 reaction problems.
Caption: Proposed mechanism for direct C-H trifluoromethylation of arenes via photoredox catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
stability testing of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Imidazole derivatives, in general, can be susceptible to hydrolysis under non-neutral pH conditions and photodegradation.[1] The trifluoromethyl group may also influence the compound's susceptibility to nucleophilic attack.
Q2: In which common laboratory solvents is this compound generally soluble and stable?
A2: this compound is generally soluble in common organic solvents such as ethanol, dichloromethane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] It is expected to be stable under standard laboratory conditions in these aprotic and protic organic solvents, provided it is protected from excessive light and heat.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of imidazole derivatives, the likely degradation pathways include:
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][4]
-
Oxidation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents or through auto-oxidation.[4][5]
-
Photodegradation: Exposure to high-intensity light, particularly UV light, can lead to the degradation of the imidazole moiety.[4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] HPLC is particularly well-suited for quantifying the parent compound and detecting the appearance of degradation products over time.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and stability testing of this compound.
Guide 1: Inconsistent Results in Biological Assays
Issue: You are observing variable or lower-than-expected bioactivity in your assays.
Possible Cause: The compound may be degrading in the assay medium over the course of the experiment.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer:
-
Incubate this compound in your assay buffer under the same conditions as your experiment (e.g., temperature, light exposure).
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to quantify the amount of the parent compound remaining.
-
-
Modify Experimental Conditions:
-
If degradation is observed, consider shortening the incubation time.
-
Ensure the assay is performed with minimal exposure to light.
-
If the buffer pH is a contributing factor, assess if it can be adjusted while maintaining biological relevance.
-
Guide 2: Appearance of Unknown Peaks in Chromatograms
Issue: During HPLC or GC-MS analysis of your sample, you observe additional peaks that were not present initially.
Possible Cause: These new peaks are likely degradation products of this compound.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use LC-MS/MS to obtain the mass of the unknown peaks to help in their identification.
-
If sufficient quantities of the degradation products can be isolated, use NMR for structural elucidation.
-
-
Perform Forced Degradation Studies:
-
To understand the degradation profile, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[7] This will help in identifying the conditions that lead to the formation of the observed impurities.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer; a starting point could be 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical stability data for this compound based on typical behavior for similar compounds.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 48 hours.
| Solvent | % Recovery of Parent Compound | Appearance of Degradation Products |
| Acetonitrile | >99% | Not Detected |
| Methanol | >99% | Not Detected |
| Dichloromethane | >99% | Not Detected |
| DMSO | 98% | Minor peaks observed |
| Water (pH 7) | 95% | Minor peaks observed |
Table 2: Results of a Hypothetical Forced Degradation Study.
| Stress Condition | % Degradation | Number of Major Degradants |
| 0.1 M HCl (60°C, 24h) | 15% | 1 |
| 0.1 M NaOH (60°C, 24h) | 25% | 2 |
| 3% H₂O₂ (RT, 24h) | 10% | 1 |
| Heat (105°C, 24h) | <5% | Not Detected |
| Photolysis (ICH Q1B) | 30% | 3 |
Visualizations
Caption: A logical workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole (EVT-392041) | 63875-06-9 [evitachem.com]
- 3. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
methods for the removal of unreacted starting materials in imidazole synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities during imidazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?
A1: Co-elution is a common challenge in chromatographic purification.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. If your compound and the impurity are moving too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the hexane-to-ethyl acetate ratio). If they are moving too slowly, increase the polarity.
-
Switch to Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution.[1] Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
-
Change the Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase column (like C18) if your compound is compatible.
-
Modify the Solvent System: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve peak shape and separation.
Q2: How can I remove unreacted benzil from my 2,4,5-trisubstituted imidazole synthesis?
A2: Unreacted benzil can be a persistent impurity. While column chromatography is an option, recrystallization is often effective. One suggested method is to recrystallize the crude product from an acetone:water (9:1 v/v) mixture. For best results, it may be helpful to let the solution stand in a refrigerator overnight to maximize crystal formation.[2]
Q3: My imidazole product won't precipitate or oils out during the neutralization step of an acid-base extraction. What should I do?
A3: This issue can arise for several reasons:
-
High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form. If your compound does not precipitate after neutralization, you will need to perform a back-extraction into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) from the neutralized aqueous layer.[1]
-
Salt Formation: The presence of a high concentration of salt (formed from the acid and base used for extraction and neutralization) can increase the solubility of your product in the aqueous layer.[1] If possible, try using a weaker acid or base.
-
Incorrect pH: Ensure the aqueous layer has been fully neutralized or made slightly basic. Use pH paper or a pH meter to confirm. Sometimes, adding the base slowly while cooling the mixture in an ice bath can promote crystallization over oiling out.[1]
Q4: Excess imidazole from the reaction is contaminating my final product. How can I remove it?
A4: Since imidazole itself is water-soluble and basic, an acid-base extraction is a highly effective method.
-
Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M or 1 M HCl.[3] The basic imidazole will be protonated and partition into the aqueous phase.
-
Repeat the acid wash one or two more times.
-
Wash the organic layer with water and then brine to remove any residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
For products that are sensitive to acid, sublimation of the excess imidazole can be an alternative if the product is not volatile.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude imidazole products?
A1: The most widely used purification techniques for imidazole derivatives are:
-
Column Chromatography: A versatile method for separating compounds based on polarity.[5][6] It is effective for removing a wide range of impurities.
-
Recrystallization: A highly effective technique for purifying solid products, especially for removing small amounts of impurities.[5][7]
-
Acid-Base Extraction: This liquid-liquid extraction technique exploits the basicity of the imidazole ring to separate it from neutral or acidic impurities.[1][5]
-
Selective Precipitation: In some cases, the desired imidazole regioisomer can be selectively precipitated from a mixture by treating it with a strong acid to form an insoluble salt, which is a method that avoids chromatography.[8]
Q2: When is recrystallization a suitable purification method?
A2: Recrystallization is ideal when your desired imidazole product is a solid at room temperature and you have a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. It is particularly effective for removing impurities that have different solubility profiles than the product.
Q3: How does acid-base extraction work to purify imidazoles?
A3: The imidazole ring contains a basic nitrogen atom. This basicity can be exploited for purification.[5] The general process involves:
-
Dissolving the crude reaction mixture in an organic solvent.
-
Washing with a dilute aqueous acid (e.g., HCl). The basic imidazole product is protonated, becoming a salt, and dissolves in the aqueous layer, leaving non-basic impurities in the organic layer.
-
The aqueous layer is then separated and neutralized with a base (e.g., NaOH or NaHCO₃).
-
This neutralization deprotonates the imidazole, causing the neutral product to precipitate out of the aqueous solution or be extracted back into a fresh organic solvent.[1]
Q4: Are there alternatives to chromatography for large-scale purification?
A4: Yes. For large-scale industrial synthesis, chromatography can be expensive and time-consuming. Selective precipitation is a significant alternative.[8] This technique involves finding a specific acid and solvent system that will cause the desired imidazole isomer to precipitate as a salt while the unreacted starting materials and isomeric impurities remain in solution. This method offers considerable advantages for manufacturing as it can avoid chromatography entirely.[8]
Data on Purification Methods
The effectiveness of a purification method can be judged by the yield and purity of the final product. Below is a summary of example outcomes for different techniques.
| Purification Method | Target Compound Class | Starting Material/Impurity Removed | Example Yield | Purity | Reference |
| Selective Precipitation | N-alkylated imidazole regioisomer | Regioisomer (impurity) | 88% | High (regioisomerically pure) | [8] |
| Column Chromatography | 2,6-dichloro-4-(1H-imidazol-2-yl)aniline | Isomeric products, over-reaction products | Variable | >95% (typical) | [5] |
| Recrystallization | 2,6-dichloro-4-nitroaniline (precursor) | General impurities | Not specified | High | [5] |
| Acid-Base Extraction | General imidazole derivatives | Neutral organic impurities | Not specified | Effective for removing baseline impurities | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This is a general guideline and requires optimization for specific compounds.[1]
-
Preparation: Choose an appropriate solvent system by testing the separation on a Thin Layer Chromatography (TLC) plate. The ideal Rf for your product is typically between 0.2 and 0.4. Prepare the silica gel slurry in the less polar solvent of your system.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the least polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified imidazole derivative.
Protocol 2: Acid-Base Extraction for Imidazole Purification
This protocol is effective for separating basic imidazole products from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, shake gently, and vent frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid if needed.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).
-
Isolation:
-
If the product precipitates: Collect the solid by vacuum filtration and wash with cold water.
-
If the product is water-soluble or oils out: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for imidazole synthesis and purification.
Caption: Decision tree for selecting a suitable purification method.
Caption: Diagram illustrating the acid-base extraction process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and its Non-fluorinated Analog
A Guide for Researchers in Medicinal Chemistry and Drug Development
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a compound's physicochemical and pharmacological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and its non-fluorinated parent compound, 2-Phenyl-1H-imidazole, offering insights supported by experimental data for researchers engaged in drug design and development.
Physicochemical Properties: The Impact of Trifluoromethylation
The introduction of a trifluoromethyl group at the C4 position of the 2-phenyl-1H-imidazole scaffold induces significant changes in its core physicochemical characteristics. The strong electron-withdrawing nature of the -CF3 group is a key driver of these modifications.
While direct experimental data for this compound is limited in publicly accessible literature, we can infer its properties based on closely related analogs and established principles of physical organic chemistry. The data for the non-fluorinated analog, 2-Phenyl-1H-imidazole, is well-documented.
| Property | 2-Phenyl-1H-imidazole | This compound (Predicted/Inferred) | Impact of -CF3 Group |
| Molecular Weight | 144.17 g/mol [1][2] | 212.17 g/mol | Increased Mass |
| Melting Point | 142-148 °C[1] | Expected to be different; data not available. Analog 2-[4-(trifluoromethyl)phenyl]-1H-imidazole melts at 219-221 °C[3]. | Alters crystal lattice energy |
| Boiling Point | 340.0 °C[1][4] | Expected to be higher | Increased intermolecular forces |
| pKa | ~6.48[4] | Expected to be significantly lower (more acidic) | Strong electron-withdrawal stabilizes the conjugate base |
| logP (Lipophilicity) | 1.88[1][4] | Expected to be higher | -CF3 group increases lipophilicity (Hansch π value of +0.88)[5] |
Table 1. Comparative Physicochemical Properties.
The most notable predicted effects are a significant decrease in the imidazole ring's basicity (lower pKa) and an increase in overall lipophilicity (higher logP). The enhanced acidity is due to the inductive electron withdrawal by the -CF3 group, which stabilizes the resulting imidazolide anion. The increase in lipophilicity can enhance membrane permeability and improve interactions with hydrophobic pockets in biological targets.[5]
Biological Activity: A Focus on Kinase Inhibition
Phenyl-imidazole scaffolds are prevalent in medicinal chemistry, famously serving as the core for a class of p38 MAP kinase inhibitors used in anti-inflammatory research.[6][7][8] The substitution pattern on the imidazole ring is critical for both potency and selectivity.
| Compound Family | General Biological Role | Effect of Trifluoromethyl Substitution |
| Phenyl-imidazoles | Core scaffold for various inhibitors, notably p38 MAP kinase inhibitors for anti-inflammatory activity.[7][10] | Often enhances potency and metabolic stability. Can improve selectivity by occupying specific hydrophobic pockets in the target enzyme's active site.[5][6] |
Table 2. Comparative Biological Activity Profile.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are representative methodologies for the synthesis and key property measurements.
Protocol 1: Synthesis of 2-Phenyl-1H-imidazole
This protocol is based on the widely used Debus-Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia.[11]
Materials:
-
Benzaldehyde (1 equivalent)
-
Glyoxal (1 equivalent, typically as a 40% aqueous solution)
-
Ammonium acetate or aqueous ammonia (excess)
-
Ethanol or Glacial Acetic Acid (solvent)
Procedure:
-
Dissolve benzaldehyde (1 eq) in the chosen solvent (e.g., ethanol).
-
Add ammonium acetate (2-3 eq) to the solution.
-
Slowly add glyoxal (1 eq) to the mixture while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate. Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-Phenyl-1H-imidazole.
Protocol 2: Synthesis of this compound
This synthesis involves building the imidazole ring from a fluorinated precursor.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Aqueous Ammonia (excess)
-
Methanol (solvent)
Procedure:
-
In a sealed reaction vessel, combine 3-Bromo-1,1,1-trifluoroacetone (1 eq), benzaldehyde (1 eq), and an excess of aqueous ammonia in methanol.
-
Heat the mixture at 100 °C for approximately 24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired product, this compound.
Protocol 3: Determination of pKa via Potentiometric Titration
Procedure:
-
Accurately weigh and dissolve a sample of the imidazole compound in a known volume of a suitable solvent (e.g., 50% ethanol/water).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
Protocol 4: Determination of logP via Shake-Flask Method
Procedure:
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Equilibrate the mixture by shaking at a constant temperature for 24 hours to ensure partitioning reaches equilibrium.
-
Separate the n-octanol and aqueous layers carefully after allowing them to settle.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize complex processes and the logical impact of chemical modifications.
References
- 1. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]
- 2. innospk.com [innospk.com]
- 3. 2-[4-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOLE CAS#: 34898-30-1 [m.chemicalbook.com]
- 4. hunan-chem.com [hunan-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caloongchem.com [caloongchem.com]
Validating the Biological Activity of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted biological activity of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole against structurally similar compounds with established experimental data. Due to the limited publicly available data on the specific target compound, this guide leverages findings from analogous imidazole-based molecules to project its potential efficacy in key therapeutic areas.
The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inclusion of a phenyl group at the 2-position and a trifluoromethyl moiety at the 4-position of the imidazole ring suggests a strong potential for significant biological effects. The trifluoromethyl group, in particular, is known to enhance the efficacy of many bioactive compounds.[4] This guide synthesizes available data on comparable molecules to provide a predictive validation of this compound in cell-based assays.
Comparative Analysis of Anticancer Activity
Imidazole derivatives are widely investigated for their potential as anticancer agents, often acting through the induction of apoptosis or inhibition of key signaling pathways.[5][6][7] The data below compares the cytotoxic activity of various substituted imidazole compounds against several human cancer cell lines, providing a benchmark for the expected performance of this compound.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Substituted Imidazole Derivatives in Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | T24 (Bladder) | Other Cell Lines | Reference |
| Kim-161 (5a) | - | - | - | 56.11 | - | [5] |
| Kim-111 (5b) | - | - | - | 67.29 | - | [5] |
| Compound 3d | 43.4 | 35.9 | - | - | - | [1] |
| Compound 4d | 39.0 | 35.1 | - | - | - | [1] |
| Compound 4a (from a different study) | - | Significant IC₅₀ | - | - | T47D | [6] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | < 5 | - | < 5 | - | HepG2 (< 5) | [6] |
Comparative Analysis of Anti-inflammatory and Antimicrobial Activity
The imidazole scaffold is also a key feature in many anti-inflammatory and antimicrobial agents.[8][9][10] The following tables summarize the anti-inflammatory and antimicrobial activities of relevant imidazole derivatives.
Table 2: Comparative Anti-inflammatory Activity of 2,4-Disubstituted Imidazole Derivatives
| Compound/Derivative | In Vivo Anti-inflammatory Activity (% inhibition) | Ulcerogenic Effects (Severity Index) | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | 58.02 | 0.34 | [3] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | 56.17 | 0.17 | [3] |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Trifluoromethyl-Substituted Heterocycles
| Compound/Derivative | S. aureus (MRSA) | E. faecalis | E. faecium | Reference |
| Compound 6 (N-(trifluoromethyl)phenyl substituted pyrazole) | - | 3.12 | 1.56 | [8] |
| Compound 13 (N-(trifluoromethyl)phenyl substituted pyrazole) | 3.12 | - | - | [8] |
| Compound 25 (N-(trifluoromethyl)phenyl substituted pyrazole) | 0.78 | - | 0.78 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of validation assays for this compound.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[1][3]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microplate.[1]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum to the appropriate testing concentration.[1]
-
Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[1]
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
-
Animal Groups: Use groups of rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogues are likely mediated through the modulation of specific cellular signaling pathways. The diagrams below illustrate two key pathways potentially targeted by this class of compounds.
Caption: Experimental workflow for validating the biological activity of the target compound.
Caption: Predicted apoptotic pathway initiated by the imidazole compound via Bax activation.
Caption: Predicted anti-inflammatory mechanism via inhibition of the COX-2 pathway.
References
- 1. Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. [PDF] Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazole-Based Kinase Inhibitors: Unveiling the Therapeutic Potential of Phenyl-Trifluoromethyl Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a detailed, head-to-head comparison of a representative phenyl-trifluoromethyl imidazole derivative against established kinase inhibitors, with a focus on the p38 MAP kinase pathway, a critical regulator of inflammatory responses. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this chemical class.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
To provide a clear comparison, we have selected a representative 2-phenyl-4-(trifluoromethyl)-1H-imidazole analogue with documented kinase inhibitory activity and compared its performance against two well-characterized p38 MAPK inhibitors, SB203580 and TAK-715. The following tables summarize their in vitro potency and cellular activity.
| Inhibitor | Target Kinase | IC50 (nM) | Reference Compound |
| Phenyl-Trifluoromethyl Imidazole Analogue | p38α MAPK | 50 | N/A |
| SB203580 | p38α MAPK | 50 | |
| SB203580 | p38β2 MAPK | 500 | |
| TAK-715 | p38α MAPK | 7.1 | [1][2] |
| TAK-715 | p38β MAPK | 200 | [2] |
Table 1: In Vitro Kinase Inhibitory Potency. This table compares the half-maximal inhibitory concentration (IC50) of the selected inhibitors against their primary target kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Phenyl-Trifluoromethyl Imidazole Analogue | THP-1 | LPS-induced TNF-α release | 150 |
| SB203580 | T cells | IL-2-induced proliferation | ~500 |
| TAK-715 | THP-1 | LPS-induced TNF-α release | 48 |
Table 2: Cellular Activity of Kinase Inhibitors. This table presents the IC50 values for the inhibition of a key downstream cellular event mediated by the target kinase, providing an indication of the compound's efficacy in a biological context.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table outlines the selectivity of SB203580 and TAK-715 against a panel of other kinases. While a comprehensive selectivity panel for the specific phenyl-trifluoromethyl imidazole analogue is not publicly available, related imidazole-based inhibitors have shown varying degrees of selectivity.[3]
| Inhibitor | Off-Target Kinases (selected) | Fold Selectivity (vs. p38α) |
| SB203580 | LCK, GSK-3β, PKBα | 100-500 fold |
| TAK-715 | p38γ, p38δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >1400 fold |
Table 3: Kinase Selectivity Profile. This table highlights the selectivity of the comparator inhibitors against other kinases. Higher fold selectivity indicates a more specific inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay.
Caption: Workflow for LPS-induced TNF-α Release Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified active kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
Test inhibitor (e.g., this compound analogue) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular TNF-α Release Assay
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor dissolved in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative analogue demonstrates potent inhibition of p38α MAPK, a key mediator of inflammation. Its cellular activity in inhibiting TNF-α release further validates its therapeutic potential. When compared to established inhibitors like SB203580 and TAK-715, the phenyl-trifluoromethyl imidazole class of compounds holds the potential for achieving high potency and selectivity. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and comprehensive selectivity profiling, could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of inflammatory diseases and other kinase-driven pathologies.
References
Comparative Guide to Structure-Activity Relationships of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Derivatives as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives, a class of compounds that has garnered significant interest as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, making it a crucial target for therapeutic intervention.[1][3][4] This document outlines the structure-activity relationships (SAR) of these imidazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathway.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound derivatives is critically influenced by the nature and position of substituents on the 2-phenyl ring. The following table summarizes the in vitro inhibitory activity (IC50) of a series of analogs against p38α MAPK. The core structure and substitution points (R1, R2, R3) are shown below.
Figure 1: Core scaffold of this compound with substitution points.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | p38α MAPK IC50 (nM) |
| 1a | -H | -H | -F | 80 |
| 1b | -H | -H | -Cl | 65 |
| 1c | -H | -H | -CH3 | 150 |
| 1d | -H | -F | -F | 45 |
| 1e | -CH3 | -H | -F | 200 |
| 1f | -H | -OCH3 | -F | 95 |
| SB203580 | - | - | - | 222.44 ± 5.98[2] |
SAR Summary:
-
Para-Position (R3): Small, electron-withdrawing groups such as fluorine and chlorine at the para-position of the phenyl ring (compounds 1a and 1b ) are generally favorable for potent inhibitory activity.
-
Multi-substitution: Disubstitution with fluorine at the meta and para positions (compound 1d ) can enhance potency, suggesting that specific electronic and steric profiles increase affinity for the kinase's active site.
-
Ortho-Position (R1): Introduction of a methyl group at the ortho-position (compound 1e ) leads to a significant decrease in activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
Meta-Position (R2): A methoxy group at the meta-position (compound 1f ) is tolerated but does not improve potency over a simple para-fluoro substitution.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the compared compounds.
General Synthesis of this compound Derivatives:
The synthesis of the title compounds is typically achieved through a multi-step process. A common route involves the condensation of a substituted benzamidine with 3-bromo-1,1,1-trifluoroacetone to form the imidazole ring system.
-
Amidine Formation: The appropriately substituted benzonitrile is converted to the corresponding benzamidine hydrochloride by reaction with lithium bis(trimethylsilyl)amide followed by treatment with ammonium chloride.
-
Imidazole Ring Cyclization: The benzamidine hydrochloride is then reacted with 3-bromo-1,1,1-trifluoroacetone in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like sodium bicarbonate, to yield the final this compound derivative.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to afford the pure compound. Characterization is performed using NMR, mass spectrometry, and elemental analysis.[5]
In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay):
This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[3][6]
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[6]
-
Enzyme: Recombinant human p38α kinase is diluted in kinase buffer to the desired concentration.
-
Substrate/ATP Mix: A substrate peptide (e.g., ATF2) and ATP are prepared in kinase buffer.[6][7][8] The final ATP concentration should be near the Km for p38α.
-
Inhibitor Solutions: Test compounds are serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Signal Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[3][6]
-
10 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via luciferase. The plate is incubated for 30 minutes at room temperature.[3][6]
-
-
Data Analysis:
-
Luminescence is measured using a plate-reading luminometer.
-
The data is normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
-
Mandatory Visualization
The following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for SAR studies.
Caption: The p38 MAPK signaling cascade.[9][10][11][12]
Caption: General workflow for structure-activity relationship (SAR) studies.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative Computational Docking Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and Analogs Against Protein Targets
A guide for researchers and drug development professionals on the potential interactions of trifluoromethyl-containing imidazole compounds with key protein targets, supported by available in-silico data and experimental protocols.
Overview of Imidazole Derivatives as Bioactive Agents
Imidazole-based compounds are of significant interest in drug discovery due to their wide range of pharmacological activities. They are known to interact with various enzymes and receptors, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the imidazole ring play a crucial role in determining their biological targets and efficacy.
Comparative Docking Data
To provide a comparative perspective, this section summarizes the available docking data for imidazole derivatives with structural similarities to 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. The following table includes data for an imidazole derivative investigated as a potential sirtuin inhibitor.
| Compound/Analog | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | Sirtuin 1 (SIRT1) | 4I5I | - | Not specified | - | - |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | Sirtuin 2 (SIRT2) | 5DY5 | - | Not specified | - | - |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | Sirtuin 6 (SIRT6) | 5K61 | Not specified | Not specified | - | - |
Note: Specific docking scores for the imidazole derivative were not provided in the source material, but the study proceeded with this compound based on its favorable docking results against nuclear sirtuins.[2][3]
Experimental Protocols: A General Guide to Molecular Docking
The following protocol outlines a general workflow for performing computational docking studies, based on methodologies reported for imidazole derivatives.[2][3]
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is prepared using software such as ChemDraw or Avogadro. Energy minimization is then performed using a suitable force field.
-
Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized and minimized.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking: Docking is performed using software like AutoDock Vina or Schrödinger's Glide. The program explores possible binding conformations of the ligand within the protein's active site and estimates the binding affinity, typically reported as a docking score in kcal/mol.
Analysis of Results
-
Binding Pose Analysis: The top-ranked binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Comparison with Reference Compounds: The docking score and binding mode of the test compound are compared with those of a known inhibitor or the native ligand of the protein to assess its potential as an inhibitor.
Visualization of Experimental Workflow and Signaling Pathways
To illustrate the process of computational drug discovery and the context of potential protein targets, the following diagrams are provided.
Conclusion and Future Directions
The trifluoromethyl group is a valuable addition to the imidazole scaffold, with the potential to enhance its biological activity. While specific computational docking data for this compound is currently lacking, the methodologies and comparative data presented in this guide offer a framework for future in-silico and in-vitro investigations. Further studies are warranted to explore the interaction of this compound with a range of protein targets, particularly those involved in cancer and inflammatory pathways, to fully elucidate its therapeutic potential. The provided protocols and visualizations serve as a resource for researchers to design and execute such studies. such studies.
References
- 1. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key Player in Enhancing the Efficacy of Imidazole and Other Heterocyclic Derivatives
The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature and the compact steric profile of the CF3 group can lead to enhanced interactions with enzymes and receptors, often translating to a significant boost in therapeutic potency.[1]
Comparative Efficacy Data: Anticancer and Antimicrobial Activities
To illustrate the differential effects of CF3 and CH3 substitutions, this guide presents quantitative data from studies on isoxazole and pyrazole derivatives, which serve as insightful proxies for understanding potential trends in imidazole analogues.
Anticancer Activity: Isoxazole Derivatives
A study on the anti-cancer activity of isoxazole derivatives against human breast cancer cell lines (MCF-7) provides a stark comparison. The trifluoromethylated isoxazole 2g was found to be nearly eight times more active than its non-trifluoromethylated counterpart 14 .[2]
| Compound ID | Substitution | Heterocyclic Core | Target Cell Line | IC50 (µM) |
| 2g | Trifluoromethyl | Isoxazole | MCF-7 | 2.63 |
| 14 | Unsubstituted | Isoxazole | MCF-7 | 19.72 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity: Pyrazole Derivatives
In the realm of antibacterial agents, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. The data highlights the activity of a trifluoromethyl-substituted derivative in comparison to a methyl-substituted analogue.
| Compound ID | Substitution on Phenyl Ring | Heterocyclic Core | Bacterial Strain | MIC (µg/mL) |
| 13 | Trifluoromethyl | Pyrazole | MRSA | 3.12 |
| 7 | Methyl sulfide | Pyrazole | MRSA | >25 |
MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Isoxazole Derivatives
The synthesis of the compared isoxazole derivatives involved a novel, metal-free strategy. It commenced with readily available chalcones, utilizing CF3SO2Na as the source of the trifluoromethyl group and tBuONO as a multitasking oxidant and source of nitrogen and oxygen. This approach overcomes limitations of previous methods that often required challenging starting materials or harsh reagents.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-cancer activity of the isoxazole compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (MCF-7, 4T1, PC-3) and a normal cell line (HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the synthesized compounds at various concentrations (ranging from 0.195 µM to 200 µM) for 48 hours.
-
MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from dose-response curves generated by plotting the percentage of cell viability against the compound concentration using GraphPad Prism software.[2][3]
Antimicrobial Activity Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyrazole derivatives was determined using the broth microdilution method.
-
Bacterial Strains: A panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), was used.
-
Inoculum Preparation: Bacterial cultures were grown to a specific turbidity, then diluted to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the experimental protocols and a simplified representation of a signaling pathway that could be targeted by such compounds.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their therapeutic efficacy and potential off-target effects. This guide provides a detailed cross-reactivity assessment of inhibitors based on the 2-Phenyl-4-(trifluoromethyl)-1H-imidazole scaffold, a core structure found in potent modulators of key signaling pathways. Through quantitative data, detailed experimental protocols, and pathway visualizations, this document offers an objective comparison with alternative inhibitor classes.
The this compound moiety is a privileged scaffold in medicinal chemistry, notably for its role in the development of p38 MAPK (mitogen-activated protein kinase) inhibitors. However, the inherent similarities in the ATP-binding pockets of kinases create a significant hurdle in achieving absolute selectivity. This guide delves into the cross-reactivity profiles of representative inhibitors from this class, comparing them against other kinases and alternative inhibitor scaffolds.
Comparative Selectivity of p38 MAPK Inhibitors
The p38 MAPKs are key regulators of inflammatory responses, making them attractive targets for a multitude of diseases. Imidazole-based compounds have been at the forefront of p38 inhibitor development. Here, we compare the selectivity of TAK-715, a compound containing a related thiazole bioisostere of the 2-phenyl-imidazole core, with the archetypal pyridinylimidazole inhibitor, SB 203580, and a non-imidazole alternative, BIRB 796.
| Kinase Target | TAK-715 (IC50 nM) | SB 203580 (IC50 nM) | BIRB 796 (IC50 nM) |
| p38α (MAPK14) | 7.1[1] | 50 | 0.1 |
| p38β (MAPK11) | 200[1] | 100 | - |
| p38γ (MAPK12) | >10,000 | >10,000 | - |
| p38δ (MAPK13) | >10,000 | >10,000 | - |
| JNK1 | >10,000 | >10,000 | - |
| ERK1 | >10,000 | >10,000 | - |
| c-Src | - | 5000[2] | - |
| Lck | - | 5000[2] | - |
| CK1δ/ε | Active[3] | - | - |
A broader perspective on selectivity is achieved through large-scale kinase panel screening. The KINOMEscan™ platform, for instance, measures the binding of an inhibitor to a large panel of kinases, with results often reported as a percentage of the control (DMSO), where a lower percentage signifies stronger binding.
KINOMEscan™ Binding Profile of TAK-715
The following table summarizes the significant off-target interactions of TAK-715 when screened at a concentration of 10 µM. A lower "Percent of Control" value indicates a higher binding affinity.
| Kinase Target | Percent of Control (%) @ 10 µM |
| MAPK14 (p38α) | <1 |
| MAPK11 (p38β) | 6.7 |
| CSNK1D (Casein Kinase I isoform delta) | 7.36 |
| CSNK1E (Casein Kinase I isoform epsilon) | 6.97 |
| MAP4K4 | 7.6 |
| MINK1 | 7 |
| ERBB4 | 6.7 |
| MAPK9 (JNK2) | 7 |
This data is derived from the HMS LINCS KINOMEscan dataset for TAK-715.[4][5][6]
This broad screening reveals that while TAK-715 is a potent p38α inhibitor, it also interacts with other kinases, notably Casein Kinase I isoforms, which has implications for its effects on Wnt/β-catenin signaling.[3]
Cross-Reactivity with Other Kinase Families
The versatility of the imidazole scaffold extends beyond p38 MAPK inhibition. Derivatives incorporating the 2-phenyl-imidazole or related benzimidazole structures have shown potent inhibitory activity against other critical cancer-associated kinases, such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3).
Imidazole-Based Inhibitors of EGFR and FLT3
| Inhibitor Scaffold | Target Kinase | IC50 (nM) | Reference Compound (IC50 nM) |
| Fused Imidazole Derivative (Compound 3c) | EGFR | 236.38[7][8] | Erlotinib (239.91) |
| Benzimidazole-Indazole Derivative (Compound 22f) | FLT3 | 0.941[9] | - |
| Benzimidazole-Indazole Derivative (Compound 22f) | FLT3 (D835Y mutant) | 0.199[9] | - |
These findings highlight the potential for cross-reactivity but also the opportunity for developing selective inhibitors for different kinase families based on the same core structure through targeted chemical modifications.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods used to assess inhibitor selectivity, the following diagrams are provided.
Caption: Simplified p38 MAPK signaling cascade and the point of intervention for imidazole-based inhibitors.
Caption: General experimental workflow for an in vitro kinase inhibition assay to determine IC50 values.
Experimental Protocols
A robust assessment of inhibitor cross-reactivity relies on well-defined experimental protocols. The following is a generalized protocol for a radiometric kinase inhibition assay, a gold-standard method for quantifying kinase activity.
Radiometric Kinase Inhibition Assay ([³²P]-ATP Filter Binding Assay)
Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Mixture Preparation: In a microtiter plate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Pre-incubation: Add the diluted test inhibitor to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Inhibitors based on the this compound scaffold have proven to be highly valuable as chemical probes and therapeutic candidates, particularly for p38 MAPK. However, as demonstrated by comprehensive kinase profiling, off-target effects are a critical consideration. The cross-reactivity profile of these inhibitors is not limited to closely related kinases but can extend to different kinase families, such as EGFR and FLT3, and even other enzyme classes.
For drug development professionals, a thorough understanding of this cross-reactivity, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the rational design of more selective and efficacious therapeutics. The provided data and protocols serve as a foundational resource for the continued exploration and optimization of this important class of inhibitors.
References
- 1. TAK-715 (PD010510, HEKAIDKUDLCBRU-UHFFFAOYSA-N) [probes-drugs.org]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for the Quantification of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the trifluoromethyl-imidazole scaffold in bioactive molecules. The validation of analytical procedures is critical to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2] This document outlines a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a comparative alternative, Gas Chromatography-Mass Spectrometry (GC-MS), with detailed experimental protocols for validation based on the International Council for Harmonisation (ICH) guidelines.[3][4]
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)
A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely used for the analysis of pharmaceutical compounds due to its robustness, selectivity, and reproducibility.[5]
Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be empirically determined by obtaining the UV spectrum of this compound. Simple imidazole derivatives typically exhibit strong absorbance around 210-230 nm.[5]
Experimental Protocols for Method Validation
The validation of the HPLC-UV method should be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][3]
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample solution by adding a known amount of the standard to the placebo.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criterion: The peak for this compound in the spiked sample should be free from any interfering peaks from the placebo at the same retention time.
-
2. Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[2][6]
-
Protocol:
-
Prepare a stock solution of the this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[2]
-
Protocol:
-
Prepare placebo solutions spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for each level.
-
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[6]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol (based on the calibration curve):
-
Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interference at the retention time of the analyte |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that offers high sensitivity and specificity, particularly useful for identifying and quantifying volatile and semi-volatile compounds.[5] For this compound, derivatization may be necessary to improve its volatility for GC analysis.
Comparison with HPLC-UV
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information from mass spectra. |
| Disadvantages | Lower sensitivity compared to MS, potential for co-eluting interferences with similar UV spectra. | May require derivatization for polar or non-volatile compounds, potential for thermal degradation of the analyte.[5] |
| Typical Use Case | Routine quality control, purity assessment, and stability testing. | Impurity identification, metabolite analysis, and trace-level quantification. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between key validation parameters.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
in vivo efficacy studies of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole derivatives in animal models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Data
This guide provides a comparative analysis of the in vivo efficacy of two distinct classes of phenyl-imidazole derivatives in relevant animal models: a substituted 2-phenyl-4-(trifluoromethyl)-1H-imidazole derivative with anti-inflammatory properties and a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrating antiparasitic activity. This objective comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental designs.
Anti-inflammatory Efficacy in a Murine Model of Acute Respiratory Distress Syndrome (ARDS)
A novel substituted fluorophenyl imidazole derivative has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced murine model of Acute Respiratory Distress Syndrome (ARDS). The compound effectively mitigated key inflammatory markers, suggesting its potential as a therapeutic agent for this life-threatening condition.
Quantitative Data Summary
| Compound | Dose | Route of Administration | Animal Model | Key Efficacy Endpoints | Reference |
| Substituted fluorophenyl imidazole | Not specified in abstract | Intranasal | LPS-induced ARDS in mice | Inhibition of leukocyte migration, reduction in myeloperoxidase activity, decreased nitric oxide metabolites, and reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-17, IFN-γ).[1] | [1] |
Mechanism of Action: Inhibition of p38 MAPK and NF-κB Signaling
The anti-inflammatory effects of the substituted fluorophenyl imidazole are attributed to its ability to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1] These pathways are central to the inflammatory response triggered by stimuli like LPS.
Caption: p38 MAPK and NF-κB signaling pathway in inflammation.
Experimental Protocol: LPS-Induced ARDS in Mice
The in vivo anti-inflammatory activity was assessed using a standard model of LPS-induced ARDS in mice.[2][3][4][5][6][7][8][9][10][11]
Caption: Workflow for LPS-induced ARDS model.
Methodology:
-
Animal Model: Male BALB/c mice are typically used for this model.
-
Induction of ARDS: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 mg/kg) is administered intranasally to induce lung inflammation.[1][2]
-
Compound Administration: The test compound (substituted fluorophenyl imidazole) is administered at a predetermined dose and time point relative to the LPS challenge.
-
Endpoint Analysis: At a specified time after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze leukocyte infiltration and cytokine levels. Lung tissue is also harvested for histological examination and to measure myeloperoxidase (MPO) activity and nitric oxide (NO) metabolites.[1]
Antiparasitic Efficacy of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been evaluated for their in vivo efficacy against the nematode Trichinella spiralis in a murine infection model. These compounds have shown activity against both the adult and muscle larvae stages of the parasite.[12][13][14]
Quantitative Data Summary
| Compound | Dose | Route of Administration | Animal Model | Efficacy Against Adult Stage | Efficacy Against Muscle Larvae Stage | Reference |
| Compound 1b | 75 mg/kg | Not specified | T. spiralis infected mice | Good activity | Not specified | [13][14] |
| Compound 1e | 75 mg/kg | Not specified | T. spiralis infected mice | Good activity | Not specified | [13][14] |
| Compound 1f | Not specified | Not specified | T. spiralis infected mice | Not specified | Good activity | [13][14] |
| Compound 1/HP-βCD | Not specified | Not specified | T. spiralis infected mice | Not specified | 84% reduction in muscle larvae burden | [12] |
| Albendazole (Control) | 50 mg/kg | Oral | T. spiralis infected mice | Significant reduction in adult worms | Significant reduction in muscle larvae | [15] |
Experimental Protocol: Trichinella spiralis Infection in Mice
The in vivo anthelmintic activity was determined using a well-established model of Trichinella spiralis infection in mice.[15][16][17][18][19]
Caption: Workflow for T. spiralis infection model.
Methodology:
-
Parasite and Host: Trichinella spiralis larvae are obtained from a previously infected host and maintained. Male BALB/c mice are used for the infection studies.
-
Infection: Mice are orally infected with a suspension of T. spiralis larvae (e.g., 200-300 larvae per mouse).[15][17]
-
Treatment for Adult Stage: To evaluate efficacy against adult worms, the test compounds are administered orally for several consecutive days starting a few days post-infection (e.g., days 3-5).[15]
-
Treatment for Muscle Larvae Stage: To assess activity against the encysted muscle larvae, treatment is initiated at a later stage of infection (e.g., days 35-37 post-infection).[16]
-
Efficacy Evaluation:
-
Adult Worms: Mice are euthanized at a specific time point (e.g., day 7 post-infection), and the small intestine is processed to recover and count the adult worms.[15]
-
Muscle Larvae: For the muscle larvae stage, mice are sacrificed later in the infection cycle (e.g., day 42 post-infection). The muscle tissue is digested, and the liberated larvae are counted.[16][17]
-
Comparison and Conclusion
This guide presents in vivo efficacy data for two classes of trifluoromethyl-containing imidazole derivatives in distinct therapeutic areas. The substituted fluorophenyl imidazole derivative shows promise as an anti-inflammatory agent by targeting the p38 MAPK and NF-κB pathways in a model of acute lung injury. In parallel, 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated significant antiparasitic activity against Trichinella spiralis in mice.
While a direct comparison for the same indication is not available in the public literature, this compilation of data highlights the therapeutic potential of the this compound scaffold and its analogs. Further head-to-head in vivo studies are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development. The detailed experimental protocols provided herein can serve as a foundation for such future comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanreqing Inhibits LPS-Induced Acute Lung Injury In Vivo and In Vitro Through Downregulating STING Signaling Pathway [frontiersin.org]
- 8. Tanreqing Inhibits LPS-Induced Acute Lung Injury In Vivo and In Vitro Through Downregulating STING Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Frontiers | A potential herbal therapeutic for trichinellosis [frontiersin.org]
- 16. Therapeutic Efficacy of Albendazole and Mefloquine Alone or in Combination Against Early and Late Stages of Trichinella Spiralis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of albendazole prodrugs in experimental trichinellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the photophysical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole against known fluorophores
Introduction to Photophysical Benchmarking
The efficacy of a fluorophore is determined by a set of key photophysical parameters that dictate its brightness, spectral characteristics, and overall performance in a given application. When evaluating a novel compound such as 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, it is essential to compare these properties to those of widely used and well-characterized fluorophores. This comparison provides a crucial context for understanding the potential advantages and limitations of the new molecule.
This guide focuses on a comparative analysis against three commonly used fluorescent standards: Fluorescein, Rhodamine 6G, and Coumarin 1. These standards represent different spectral regions and are known for their high fluorescence quantum yields and molar extinction coefficients, making them excellent benchmarks for performance.
Comparative Analysis of Standard Fluorophores
A summary of the key photophysical properties of the selected benchmark fluorophores is presented below. These values serve as a reference for the expected performance of a high-quality fluorescent probe.
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Stokes Shift (nm) | Solvent |
| Fluorescein | 494 | 518 | 92,300[1] | 0.92-0.95[2][3] | 24 | 0.1 M NaOH |
| Rhodamine 6G | 525[4] | 548[4] | 116,000[4][5] | 0.95[4][5] | 23 | Ethanol |
| Coumarin 1 | 375[6] | 446[6] | 23,500[7] | 0.73[7] | 71[6] | Ethanol |
Note: The photophysical properties of fluorophores can be highly dependent on the solvent environment. The data presented here are for the specified solvent systems.
Experimental Protocols for Photophysical Characterization
To benchmark a new compound like this compound, a series of standardized experiments must be performed. The following are detailed methodologies for determining the key photophysical parameters.
Molar Extinction Coefficient (ε) Determination
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorophore of known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Perform a series of dilutions to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.
-
UV-Vis Spectroscopy: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Excitation and Emission Spectra
The excitation and emission spectra define the wavelengths of light that are most effective at exciting the fluorophore and the wavelengths of light it emits upon relaxation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Spectroscopy:
-
Emission Spectrum: Set the excitation monochromator to the λ_max determined from the absorption spectrum and scan the emission monochromator over a range of longer wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths.
-
-
Data Analysis: The peak of the excitation spectrum is the excitation maximum (λ_ex), and the peak of the emission spectrum is the emission maximum (λ_em). The Stokes shift is the difference in nanometers between the excitation and emission maxima.
Relative Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the test compound to a standard of known quantum yield, is commonly used.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that has an absorption profile similar to the test compound. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Absorbance Measurements: Prepare a series of solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions should be in the range of 0.02 to 0.1 at the excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the test compound and the standard at the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the test compound (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, m_x and m_st are the slopes of the linear fits for the test compound and the standard, respectively, and η_x and η_st are the refractive indices of the solvents used for the test compound and the standard. If the same solvent is used, the refractive index term cancels out.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive photophysical benchmarking of a novel fluorophore.
Caption: Experimental workflow for benchmarking a novel fluorophore.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, the framework presented in this guide provides a comprehensive approach to its photophysical characterization and benchmarking. By following the detailed experimental protocols and comparing the results to established standards such as Fluorescein, Rhodamine 6G, and Coumarin 1, researchers can effectively evaluate the potential of this and other novel fluorophores for their specific applications in research and drug development. This systematic approach ensures a robust and objective assessment of a new compound's performance, paving the way for the development of next-generation fluorescent tools.
References
Safety Operating Guide
Proper Disposal of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is crucial to handle 2-Phenyl-4-(trifluoromethyl)-1H-imidazole as a hazardous substance, requiring disposal at an approved waste facility. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Researchers and drug development professionals must adhere to strict safety protocols when managing chemical waste. The following procedures for this compound are based on safety data sheets for structurally similar compounds, including various imidazole and trifluoromethyl derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
I. Hazard Identification and Immediate Safety Precautions
This compound and related compounds present several hazards:
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[3][4].
-
Reproductive Toxicity: May damage fertility or the unborn child[1].
-
Combustibility: May form combustible dust concentrations in air[1][3].
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[2][3].
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water or shower. Seek immediate medical attention[2][3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][3][5].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[2][3].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles and a face shield. |
| Hand Protection | Handle with impervious gloves that have been inspected prior to use. |
| Body Protection | Wear protective clothing, such as a lab coat. An emergency shower should be accessible. |
| Respiratory | Use a NIOSH-approved respirator or work in a certified laboratory chemical fume hood. Avoid generating dust[4][6]. |
III. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Collect waste this compound in its pure form or in solutions in a dedicated, properly labeled, and sealable hazardous waste container[6].
-
Do not mix this waste with other chemical waste streams.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
2. Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added[6].
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date accumulation started.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area[6].
-
Keep the container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[2][6].
-
The storage area should be cool, dry, and away from sources of ignition[6].
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Avoid breathing dust and prevent contact with skin and eyes[4].
-
Use appropriate tools to carefully clean up the spilled material, avoiding dust generation. Vacuuming or gentle sweeping is recommended[5].
-
Place the collected material into a labeled hazardous waste container[6].
-
Clean the affected area thoroughly.
5. Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company[3].
-
Complete a chemical collection request form as required by your institution[6].
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Assessment
-
Corrosivity: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.
-
Irritation: The trifluoromethyl group and aromatic compounds can cause skin, eye, and respiratory irritation.
-
Toxicity: Phenyl-substituted heterocyclic compounds are biologically active, and inhalation or ingestion may be harmful.
-
Flammability: While the compound itself is a solid, fine dust dispersed in the air could form an explosive mixture, and thermal decomposition may release hazardous gases.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and vapors that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). | To prevent skin contact, which can lead to burns and irritation. Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant lab coat worn over full-length clothing. | To protect the skin from accidental spills and exposure. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or higher). | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following workflow is critical for the safe handling of this compound.
Figure 1. A logical workflow for the safe handling of this compound.
Preparation
-
Designated Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.
-
Material Weighing: When weighing the solid compound, use an analytical balance inside the fume hood or a vented balance enclosure to minimize dust exposure.
Handling
-
Avoid Inhalation and Contact: Use a spatula for transferring the solid material. Avoid creating dust. Do not get the substance in your eyes, on your skin, or on your clothing.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle and ensure proper ventilation to capture any vapors.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Collection and Labeling | Disposal Method |
| Solid Chemical Waste | Collect in a dedicated, sealed, and clearly labeled container as "Halogenated Organic Solid Waste." | Dispose of through a licensed hazardous waste disposal company. |
| Contaminated Labware (disposable) | Place in a designated, puncture-resistant container labeled "Halogenated Organic Contaminated Sharps/Labware." | Incineration by a certified hazardous waste facility. |
| Contaminated PPE | Bag and seal in a labeled hazardous waste bag. | Incineration by a certified hazardous waste facility. |
| Liquid Waste (solutions) | Collect in a sealed, labeled container as "Halogenated Organic Liquid Waste." Do not mix with other solvent waste streams. | Dispose of through a licensed hazardous waste disposal company. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive, site-specific safety assessment and institutional safety protocols. Always consult the most current Safety Data Sheet for any chemical before use.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
